Product packaging for cp028(Cat. No.:CAS No. 347397-83-5)

cp028

Cat. No.: B1669459
CAS No.: 347397-83-5
M. Wt: 404.4 g/mol
InChI Key: KKBJKSJVJPXCRA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CP028 is a novel, potent small-molecule inhibitor of pre-mRNA splicing, identified for its ability to stall the spliceosome at a defined early step of activation . This compound inhibits splicing in HeLa nuclear extract with an IC50 value of 54 µM . Its primary research value lies in its specific mechanism of action: this compound stalls the conversion of the pre-catalytic spliceosomal B complex into the activated Bact complex . Characterization of this stalled complex, designated B028, has provided crucial insights into the spliceosome activation process. It was revealed that in the presence of this compound, U4/U6 snRNP proteins are released before the U6 Lsm and B-specific proteins, and prior to the stable recruitment of the Prp19/CDC5L complex and other Bact proteins . This makes this compound an essential chemical biology tool for capturing and studying this functional intermediate, allowing researchers to dissect the intricate protein and RNA rearrangements that occur during spliceosome activation . Beyond fundamental research, this compound has demonstrated utility in disease-relevant contexts. Recent research has shown that this compound can modulate the expression of specific circular RNAs, such as circTET2, and has exhibited pronounced inhibitory effects on chronic lymphocytic leukemia (CLL) cells, suggesting its value as a tool for investigating the link between splicing and oncogenesis . The compound has also been shown to reduce viral RNA levels in Hepatitis B virus (HBV) replication studies . CAS Number: 347397-83-5 Molecular Formula: C23H17FN2O4 Molecular Weight: 404.39 g/mol This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17FN2O4 B1669459 cp028 CAS No. 347397-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBJKSJVJPXCRA-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of CD28 Co-stimulation in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of CD28, a critical co-stimulatory receptor in the activation of T-cells. The intricate signaling cascades initiated by CD28 engagement are pivotal for a robust immune response and represent a key target for immunomodulatory therapies. This document outlines the core signaling pathways, presents quantitative data from relevant studies, details common experimental protocols, and provides visual representations of the molecular interactions.

Introduction to CD28 Signaling

T-cell activation is a cornerstone of the adaptive immune response, requiring two distinct signals for full and effective initiation. The first signal is provided by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). However, this signal alone is insufficient and can lead to a state of unresponsiveness known as anergy.[1][2][3] A crucial second, co-stimulatory signal is required, primarily delivered by the CD28 receptor on the T-cell surface.[1][2] CD28, a member of the immunoglobulin superfamily, is constitutively expressed on the surface of most T-cells. Its engagement by its ligands, CD80 (B7-1) and CD86 (B7-2), on the surface of APCs triggers a cascade of intracellular signaling events.[3][4][5] This co-stimulation is essential for T-cell proliferation, cytokine production, survival, and differentiation into effector and memory cells.[6]

Quantitative Data on CD28-Mediated T-Cell Activation

The following tables summarize key quantitative data related to CD28 signaling and experimental conditions for T-cell activation.

Table 1: Ligand Binding Affinities and Stoichiometry

Interacting MoleculesBinding Affinity (Kd)Stoichiometry (CD28:Ligand)Reference
CD28 and CD80 (B7-1)~200 nM2:2[7]
CD28 and CD86 (B7-2)~20 µM2:2[7]

Table 2: Experimental Conditions for In Vitro T-Cell Activation

ReagentOptimal Concentration RangePurposeReference
Plate-bound anti-CD3 mAb1–10 µg/mLTCR stimulation (Signal 1)[8][9]
Soluble anti-CD28 mAb3–5 µg/mLCD28 co-stimulation (Signal 2)[8][9]
Interleukin-2 (IL-2)Varies by experimentPromotes T-cell proliferation and survival[8]

Core Signaling Pathways Downstream of CD28

Upon binding to its ligands, CD28 initiates several key signaling pathways that synergize with TCR signaling. The cytoplasmic tail of CD28 contains specific tyrosine-containing motifs that are crucial for recruiting downstream signaling molecules.

The PI3K/Akt Pathway

A central event in CD28 signaling is the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[7][10] The p85 regulatory subunit of PI3K binds to the phosphorylated YMNM motif in the CD28 cytoplasmic tail.[10] This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[11] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and PDK1.[7][11] This co-localization leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival, proliferation, and metabolic reprogramming.[7][10]

PI3K_Akt_Pathway cluster_membrane CD28 CD28 PI3K PI3K CD28->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Cell Survival, Proliferation, Metabolism Akt->Downstream Phosphorylation of targets NFkB_AP1_Pathways CD28 CD28 PKCtheta PKCθ CD28->PKCtheta Activation GRB2 GRB2/GADS CD28->GRB2 Recruitment CBM CBM Complex (CARMA1, BCL10, MALT1) PKCtheta->CBM IKK IKK Complex CBM->IKK NFkB NF-κB IKK->NFkB Activation Gene_Expression IL-2 Gene Transcription NFkB->Gene_Expression Vav1 Vav1 GRB2->Vav1 Rac_CDC42 Rac1/CDC42 Vav1->Rac_CDC42 JNK_p38 JNK/p38 MAPK Rac_CDC42->JNK_p38 AP1 AP-1 JNK_p38->AP1 Activation AP1->Gene_Expression Experimental_Workflow start Start plate_coating Coat Plate with anti-CD3 Ab (Signal 1) start->plate_coating tcell_prep Isolate & Prepare T-Cells (Optional: CFSE labeling) start->tcell_prep culture Culture T-Cells in Coated Plate (3-5 days) plate_coating->culture co_stim Add Soluble anti-CD28 Ab (Signal 2) to T-Cells tcell_prep->co_stim co_stim->culture analysis Analyze T-Cell Activation (Flow Cytometry or Thymidine Incorporation) culture->analysis end End analysis->end

References

Unraveling the Molecular Intricacies of cp028: A Technical Guide to its Biological Target and Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Spliceosome Inhibitor cp028 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, detailing its biological target, mechanism of action, and its impact on cellular pathways. Designed for professionals in the fields of molecular biology, pharmacology, and drug development, this document synthesizes the current understanding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Concepts: this compound as a Pre-mRNA Splicing Inhibitor

This compound has been identified as a potent inhibitor of pre-mRNA splicing, a fundamental process in eukaryotic gene expression.[1][2][3] Its primary biological target is the spliceosome, the complex molecular machinery responsible for excising introns from pre-messenger RNA (pre-mRNA) and ligating exons to produce mature messenger RNA (mRNA).

The inhibitory action of this compound occurs at a specific stage of spliceosome assembly and activation. It effectively stalls the spliceosome in a pre-catalytic state, specifically hindering the transition of the B complex to the activated Bact complex.[1][2] This arrested complex is designated as the B028 complex.[2]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through in vitro splicing assays. The half-maximal inhibitory concentration (IC50) provides a key measure of its efficacy.

Parameter Value Assay Condition Reference
IC5054 µMIn vitro splicing of MINX pre-mRNA in HeLa nuclear extract[3][4]

The Signaling Pathway of Spliceosome Assembly and this compound Intervention

The assembly of the spliceosome is a highly dynamic and ordered process involving the sequential binding of small nuclear ribonucleoproteins (snRNPs) and numerous protein factors to the pre-mRNA. The following diagram illustrates the canonical spliceosome assembly pathway and pinpoints the inhibitory action of this compound.

spliceosome_pathway cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_spliceosome_activation Spliceosome Activation cluster_inhibition cluster_catalysis Catalytic Steps Pre-mRNA Pre-mRNA E_complex E Complex Pre-mRNA->E_complex U1 snRNP U1 U1 U2 U2 U4_U6_U5 U4/U6.U5 tri-snRNP A_complex A Complex E_complex->A_complex U2 snRNP B_complex B Complex A_complex->B_complex U4/U6.U5 tri-snRNP B_act_complex Bact Complex B_complex->B_act_complex Activation & Remodeling B028_complex B028 Complex (Stalled) B_complex->B028_complex This compound C_complex C Complex B_act_complex->C_complex First Catalytic Step This compound This compound This compound->B_complex Spliced_mRNA Spliced mRNA C_complex->Spliced_mRNA Second Catalytic Step

This compound inhibits the transition from the B complex to the activated Bact complex.

Experimental Methodologies

A detailed understanding of this compound's function has been elucidated through specific experimental protocols.

In Vitro Splicing Assay

This assay is fundamental to assessing the inhibitory activity of this compound on the splicing machinery.

Objective: To measure the efficiency of pre-mRNA splicing in the presence of varying concentrations of this compound.

Workflow:

in_vitro_splicing_workflow Step1 1. Preparation of Radiolabeled Pre-mRNA In vitro transcription with 32P-UTP Step2 2. Splicing Reaction Incubate radiolabeled pre-mRNA with HeLa nuclear extract, ATP, and this compound (or DMSO control) at 30°C. Step1->Step2 Step3 3. RNA Extraction Purify RNA from the reaction mixture. Step2->Step3 Step4 4. Gel Electrophoresis Separate RNA products on a denaturing polyacrylamide gel. Step3->Step4 Step5 5. Visualization & Quantification Autoradiography to visualize radiolabeled RNA bands (pre-mRNA, mRNA, intermediates, and lariat). Quantify band intensities to determine splicing efficiency and IC50. Step4->Step5

Workflow for the in vitro splicing assay to evaluate this compound activity.

Key Reagents:

  • 32P-labeled MINX pre-mRNA

  • HeLa nuclear extract

  • ATP

  • This compound dissolved in DMSO

  • Proteinase K

  • Phenol-chloroform

  • Denaturing polyacrylamide gel

Procedure:

  • Splicing reactions are performed with 32P-labeled MINX pre-mRNA in HeLa nuclear extract.

  • Reactions are incubated for 60 minutes in the presence of this compound at concentrations ranging from 10 to 175 µM.[2] A control reaction with the solvent (DMSO) is run in parallel.[2]

  • The RNA is then extracted and analyzed by denaturing polyacrylamide gel electrophoresis.[2]

  • The resulting bands, representing pre-mRNA, splicing intermediates, and mature mRNA, are visualized by autoradiography.[2]

Analysis of Spliceosomal Complexes

This method is employed to identify the specific stage at which this compound arrests spliceosome assembly.

Objective: To characterize the composition of spliceosomal complexes formed in the presence of this compound.

Workflow:

spliceosome_analysis_workflow Step1 1. Splicing Reaction Prepare splicing reactions with radiolabeled pre-mRNA and this compound as described for the in vitro splicing assay. Step2 2. Native Gel Electrophoresis Separate spliceosomal complexes on a native agarose gel. Step1->Step2 Step3 3. Visualization Autoradiography to visualize the different spliceosomal complexes (H, A, B, C). Step2->Step3 Step4 4. Complex Purification & Analysis (Optional) Excise bands corresponding to specific complexes. Extract and analyze RNA and protein components. Step3->Step4

Workflow for the analysis of spliceosomal complexes stalled by this compound.

Procedure:

  • Splicing reactions are assembled as described above.

  • The reactions are analyzed on a native agarose gel to separate the different spliceosomal complexes (e.g., H, A, B, and C).[2]

  • The accumulation of specific complexes in the presence of this compound indicates the point of inhibition.[2]

Broader Biological Implications: Antiviral Activity

Recent studies have suggested that this compound possesses antiviral properties, particularly against the Hepatitis B virus (HBV). This effect is linked to its impact on the nuclear LSm2-8 complex, a component of the spliceosome machinery. The LSm2-8 complex is thought to play a pro-viral role in HBV biosynthesis. By inhibiting the spliceosome, this compound can suppress viral RNA levels, suggesting a potential therapeutic avenue. Notably, this suppression of viral RNA by this compound appears to occur without affecting the N6-adenosine methylation (m6A) of the viral RNA.

Conclusion

This compound is a valuable tool for studying the intricate process of pre-mRNA splicing. Its specific mechanism of stalling the spliceosome at the B complex stage allows for detailed investigation of spliceosome dynamics. The quantitative data on its inhibitory activity and the established experimental protocols provide a solid foundation for further research. Moreover, its potential antiviral effects highlight the broader therapeutic implications of targeting the spliceosome. This technical guide serves as a foundational resource for scientists and researchers aiming to leverage the properties of this compound in their investigations.

References

An In-depth Technical Guide to the Synthesis and Purification of Compstatin Analogs (Assumed CP-028)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific molecule designated "CP-028" was identified in publicly available scientific literature. Based on the context of drug development and the nature of similar compound identifiers, this guide assumes "CP-028" is a representative of the compstatin family of cyclic peptide complement inhibitors. The following protocols and data are based on published information for compstatin and its analogs, such as Cp40.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis and purification of compstatin analog peptides, their mechanism of action, and relevant quantitative data.

Core Concepts

Compstatins are a class of cyclic peptides that act as inhibitors of the complement system, a critical component of the innate immune system.[1][2][3] They specifically target complement component C3, the central protein where all three complement activation pathways converge.[1][4][5][6] By binding to C3 and its activated fragment C3b, compstatins sterically hinder the cleavage of C3 by C3 convertases, effectively halting the amplification of the complement cascade.[1][2][7] This mechanism makes them promising therapeutic agents for a variety of complement-mediated diseases.

Synthesis of Compstatin Analogs

The synthesis of compstatin peptides, such as the analog Cp40, is achieved through a well-established methodology known as Solid-Phase Peptide Synthesis (SPPS).[8][9][10] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11][12]

This protocol outlines the manual synthesis of a representative 14-amino acid compstatin analog.

  • Resin Preparation:

    • Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

    • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-mIle-OH for Cp40).

    • Dissolve 3-4 equivalents of the amino acid and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Cyclization (Disulfide Bridge Formation):

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, the linear peptide is cyclized.

    • The two cysteine residues are deprotected (if acid-labile side-chain protecting groups like Trt are used) and oxidized to form a disulfide bridge. This can be achieved on-resin using an oxidizing agent like thallium(III) trifluoroacetate or in solution post-cleavage using air oxidation or other redox systems.

  • Cleavage and Final Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave all remaining side-chain protecting groups. A common cocktail is Reagent K (92.5% trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol, 2.5% thioanisole).

    • React for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet several times with cold ether.

    • Dry the crude peptide under vacuum.

Purification of Compstatin Analogs

The crude peptide obtained from synthesis contains the target molecule along with truncated sequences and other impurities. Purification is essential to achieve the high purity required for research and therapeutic applications. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.[8]

  • Sample Preparation:

    • Dissolve the dried crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (ACN) with 0.1% TFA.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Column: Use a preparative C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

    • Gradient: Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

    • Detection: Monitor the column effluent using a UV detector, typically at 220 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, which represents the desired cyclic peptide.[13]

  • Purity Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (typically >95%).

    • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder (acetate or TFA salt).[8]

Quantitative Data

The following table summarizes quantitative data reported for the compstatin analog Cp40, which serves as a representative for CP-028.

ParameterValueMethodReference
Purity (Cp40)97.1%UPLC-MS[8]
Purity (Isotope-labeled Cp40)>96%UPLC-MS[8]
Analytical Linearity Range0.18–3.58 µg/mLUPLC-ESI-MS[8]
Plasma Extraction Recovery>80%Reversed Phase-Solid Phase Extraction[8]
Accuracy (in NHP plasma)-2.17% to 17.99%UPLC-ESI-MS[8]
Accuracy (in human plasma)-0.26% to 15.75%UPLC-ESI-MS[8]

Visualizations

Synthesis_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for Sequence Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a compstatin analog.

Purification_Workflow Crude_Peptide Crude Peptide (from Synthesis) Dissolution Dissolution & Filtration Crude_Peptide->Dissolution Injection Injection onto Preparative HPLC Dissolution->Injection Separation Gradient Elution (C18 Column) Injection->Separation Collection Peak Fraction Collection Separation->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Analysis->Collection Re-purify Pooling Pool Pure Fractions Analysis->Pooling Purity >95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: RP-HPLC purification workflow for a compstatin analog.

Complement_Pathway cluster_pathways Initiation Pathways Classical Classical Pathway (Antibody-Antigen) C3_Convertase C3 Convertase Formation Classical->C3_Convertase Lectin Lectin Pathway (Mannose-Binding Lectin) Lectin->C3_Convertase Alternative Alternative Pathway (Spontaneous Hydrolysis) Alternative->C3_Convertase Cleavage C3 Cleavage C3_Convertase->Cleavage C3 C3 C3->Cleavage CP028 CP-028 (Compstatin) This compound->C3 Binds This compound->Cleavage Inhibits C3b C3b (Opsonization) This compound->C3b Binds C3a C3a (Inflammation) Cleavage->C3a Cleavage->C3b Amplification Amplification Loop (Alternative Pathway) C3b->Amplification C5_Convertase C5 Convertase Formation C3b->C5_Convertase Amplification->C3_Convertase C5a C5a (Chemotaxis) C5_Convertase->C5a MAC Membrane Attack Complex (MAC) (Cell Lysis) C5_Convertase->MAC

References

cp028 solubility and stability properties

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search for publicly available scientific literature and data regarding the solubility and stability properties of a substance designated "cp028" has yielded no specific results. This suggests that "this compound" may be an internal research code, a compound not yet described in published literature, or an incorrect identifier.

For researchers, scientists, and drug development professionals, access to accurate and comprehensive data on a compound's physicochemical properties is critical for further development. Without foundational information on solubility and stability, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Possible Reasons for Lack of Information:

  • Internal Codename: "this compound" may be an internal designation used by a specific research group or company that has not been publicly disclosed.

  • Novel Compound: The compound may be novel, and research regarding its properties has not yet been published.

  • Typographical Error: There may be a typographical error in the compound identifier.

To proceed with a detailed analysis, a correct and publicly recognized identifier for the compound is required. This could include a formal chemical name (IUPAC), a CAS Registry Number, or another standard identifier used in chemical and pharmaceutical databases.

Once a valid identifier is provided, a comprehensive technical guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualization of relevant pathways and workflows.

In Vitro Characterization of CP028: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the in vitro characterization of CP028, a novel small molecule inhibitor. The information presented is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activities of this compound.

Biochemical Characterization: Enzyme Inhibition Kinetics

The primary mechanism of action for this compound was elucidated through a series of enzyme inhibition assays targeting Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway.

Quantitative Summary of Inhibition Potency

The inhibitory activity of this compound against PKA was determined through radiometric assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were calculated to quantify the compound's potency. The mechanism of inhibition was investigated by analyzing the enzyme kinetics in the presence of varying concentrations of both the substrate (ATP) and the inhibitor.

ParameterValueDescription
IC50 75 nMThe concentration of this compound required to inhibit 50% of PKA activity.
Ki 32 nMThe inhibition constant, representing the binding affinity of this compound to PKA.
Mechanism of Inhibition ATP-competitiveThis compound competes with ATP for binding to the active site of PKA.[1]
Experimental Protocol: PKA Enzyme Inhibition Assay

Objective: To determine the IC50, Ki, and mechanism of inhibition of this compound against PKA.

Materials:

  • Recombinant human PKA enzyme

  • Biotinylated peptide substrate (e.g., Kemptide)

  • [γ-33P]ATP

  • This compound (solubilized in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Streptavidin-coated flash plates

  • Microplate scintillation counter

Procedure:

  • A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

  • The PKA enzyme and the peptide substrate are mixed in the assay buffer.

  • The this compound dilutions are added to the enzyme-substrate mixture and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • For mechanism of action studies, the concentration of ATP is varied.

  • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C and is then stopped by the addition of a high concentration of non-radiolabeled ATP or a chelating agent like EDTA.

  • The reaction mixture is transferred to a streptavidin-coated flash plate, which captures the biotinylated peptide substrate.

  • The plate is washed to remove unincorporated [γ-33P]ATP.

  • The amount of incorporated radiolabel is quantified using a microplate scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value. For mechanism of action studies, Lineweaver-Burk plots are generated to determine the mode of inhibition.[2][3]

Cell-Based Functional Assays

To understand the effect of this compound in a more physiologically relevant context, a series of cell-based assays were performed.[4][5] These assays aimed to confirm the on-target activity of this compound and assess its impact on cell signaling and viability.

Quantitative Summary of Cellular Activity

The cellular potency of this compound was evaluated using a reporter gene assay to measure the inhibition of PKA-mediated gene transcription and a cell viability assay to assess its cytotoxic effects.

Assay TypeCell LineEndpointEC50 / CC50
Reporter Gene Assay HEK293-CRE-LucInhibition of forskolin-stimulated luciferase expression250 nM
Cell Viability Assay HeLaReduction in cell viability (72h treatment)> 10 µM
Experimental Protocol: CRE-Luciferase Reporter Gene Assay

Objective: To determine the functional inhibition of the PKA signaling pathway by this compound in a cellular context.

Materials:

  • HEK293 cells stably expressing a cAMP response element (CRE) coupled to a luciferase reporter gene (HEK293-CRE-Luc).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Forskolin (an activator of adenylyl cyclase).

  • This compound (solubilized in DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • HEK293-CRE-Luc cells are seeded in a 96-well plate and allowed to attach overnight.

  • The culture medium is replaced with a serum-free medium.

  • Cells are pre-incubated with a serial dilution of this compound for 1 hour.

  • Forskolin is added to the wells to a final concentration that induces a sub-maximal response, to stimulate the PKA pathway.

  • The plate is incubated for 6 hours at 37°C in a CO2 incubator.

  • The luciferase assay reagent is added to each well according to the manufacturer's instructions.

  • Luminescence is measured using a luminometer.

  • The data is normalized to the forskolin-stimulated control and the EC50 value is calculated using a four-parameter logistic fit.

Experimental Protocol: Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound.

Materials:

  • HeLa cells.

  • DMEM supplemented with 10% FBS and antibiotics.

  • This compound (solubilized in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • HeLa cells are seeded in a 96-well plate and allowed to attach overnight.

  • A serial dilution of this compound is added to the cells.

  • The plate is incubated for 72 hours at 37°C in a CO2 incubator.

  • The cell viability reagent is added to each well according to the manufacturer's instructions.

  • The plate is incubated for a short period to allow the signal to stabilize.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[4]

  • The data is normalized to the vehicle-treated control to determine the percentage of cell viability and the CC50 value is calculated.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated.

PKA Signaling Pathway

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Glucagon, Epinephrine) GPCR GPCR Ligand->GPCR G_protein G Protein GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Substrate_inactive Inactive Substrate Protein PKA_active->Substrate_inactive phosphorylates CREB_inactive Inactive CREB PKA_active->CREB_inactive phosphorylates This compound This compound This compound->PKA_active inhibits Substrate_active Active Substrate Protein Substrate_inactive->Substrate_active CREB_active Active CREB (Phosphorylated) CREB_inactive->CREB_active CRE CRE CREB_active->CRE binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription initiates In_Vitro_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization start Start: This compound Synthesis and Purification biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-Based Assays start->cell_based_assays enzyme_inhibition PKA Enzyme Inhibition Assay biochemical_assays->enzyme_inhibition reporter_assay CRE-Luciferase Reporter Assay cell_based_assays->reporter_assay viability_assay Cell Viability Assay cell_based_assays->viability_assay data_analysis Data Analysis and Interpretation end End: In Vitro Profile of this compound data_analysis->end kinetics Mechanism of Inhibition Studies enzyme_inhibition->kinetics kinetics->data_analysis reporter_assay->data_analysis viability_assay->data_analysis

References

In-Depth Technical Guide to the Splicing Inhibitor cp028: Discovery and Origin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of pre-messenger RNA (pre-mRNA) splicing, orchestrated by the spliceosome, presents a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the small molecule inhibitor cp028, a compound identified to stall the spliceosome at a distinct intermediate stage. We will delve into the discovery of this compound through high-throughput screening, its mechanism of action in arresting spliceosome assembly, and the detailed experimental protocols utilized in its characterization. This guide is intended to be a valuable resource for researchers in the fields of molecular biology, oncology, and drug development, offering insights into the modulation of pre-mRNA splicing.

Discovery and Origin of this compound

The small molecule this compound was identified through a high-throughput in vitro splicing assay designed to screen a chemical library for inhibitors of the splicing C complex formation.[1] A library of approximately 172,000 small molecules was screened, leading to the identification of several compounds that consistently inhibited pre-mRNA splicing.[1] Among these, this compound emerged as a potent inhibitor.

The screening process involved a semi-automated, fluorescence-based assay that monitored the assembly of the spliceosome on a pre-mRNA substrate.[1] Hits from the primary screen were then validated in a secondary screen using a reverse transcription-polymerase chain reaction (RT-PCR) based assay to directly measure the ratio of spliced to unspliced mRNA.[2]

Chemical Structure of this compound:

(The chemical structure of this compound would be displayed here in a final document, but is not available in the provided search results.)

Mechanism of Action: Stalling the Spliceosome

This compound exerts its inhibitory effect by arresting the spliceosome at a specific, intermediate stage of its assembly and activation. In vitro splicing assays using HeLa nuclear extracts and a 32P-labeled MINX pre-mRNA substrate demonstrated that this compound inhibits the formation of mature mRNA with an IC50 value of 54 ± 4 µM.[3]

At inhibitory concentrations, this compound leads to the accumulation of a novel spliceosomal complex, designated as the B028 complex .[3] This stalled complex forms after the release of the U4 small nuclear ribonucleoprotein (snRNP) but before the stable integration of the Prp19/CDC5L complex, a crucial step for the catalytic activation of the spliceosome.[3] This places the inhibitory action of this compound at the transition from the B complex to the activated Bact complex.

The B028 complex is a functional intermediate and not a dead-end product. It can be "chased" into catalytically active complexes by the addition of a micrococcal nuclease-treated nuclear extract, which provides the necessary factors for the progression of the splicing process.[3][4]

Quantitative Data

The following tables summarize the key quantitative data related to the characterization of this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
IC50 (mRNA formation)54 ± 4 µM[3]
Effective Inhibitory Concentration> 150 µM (complete inhibition)[3]

Table 2: Protein Composition of the B028 Complex (Selected Proteins)

Protein GroupProteins Identified in B028 Complex
U5 snRNP ProteinsPRPF8, SNRNP200, EFTUD2, SNRNP40, SNRNP27
U2 snRNP ProteinsSF3B1, SF3A1, U2AF2, DDX46
U6 snRNP-associated ProteinsLSM2, LSM3, LSM4, LSM5, LSM6, LSM7, LSM8
Prp19/CDC5L Complex ProteinsPRPF19 (reduced levels), CDC5L (reduced levels)
Other Splicing FactorsDDX35, DHX38, XAB2

This table is a summary based on mass spectrometry data from Supplementary File 1 of Sidarovich et al., 2017, eLife. For a complete list of identified proteins, please refer to the original publication.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the discovery and characterization of this compound.

High-Throughput Screening for Splicing Inhibitors

Principle: A fluorescence-based, 384-well plate assay to identify compounds that inhibit the formation of the spliceosomal C complex.

Protocol:

  • Plate Preparation: 384-well plates are coated with an anti-MBP antibody.

  • Complex Formation: A mixture of a biotinylated pre-mRNA substrate and an MS2-MBP fusion protein is incubated in the wells for 1 hour to allow binding to the antibody-coated surface.

  • Compound Addition: Test compounds are added to a final concentration of 50 µM.

  • Splicing Reaction: A splicing reaction mix containing HeLa nuclear extract and anti-FLAG antibodies is added. The reaction is incubated for 90 minutes at 26°C. The formation of the C complex brings a FLAG-tagged splicing factor in proximity to the plate surface.

  • Detection: The amount of C complex formation is quantified by measuring the fluorescence signal from a secondary antibody conjugated to a fluorophore that recognizes the anti-FLAG antibody. A decrease in signal indicates inhibition of splicing.[2]

In Vitro Splicing Assay

Principle: To assess the effect of this compound on the splicing of a radiolabeled pre-mRNA substrate in a cell-free system.

Protocol:

  • Substrate: 32P-labeled MINX pre-mRNA is used as the splicing substrate.

  • Reaction Mixture: Splicing reactions are assembled in a total volume of 20 µL containing:

    • 40% (v/v) HeLa nuclear extract

    • 10 fmol 32P-labeled MINX pre-mRNA

    • ATP regeneration system (1 mM ATP, 20 mM creatine phosphate)

    • 3.2 mM MgCl2

    • Varying concentrations of this compound or DMSO (as a control).

  • Incubation: Reactions are incubated at 30°C for 60 minutes.

  • RNA Extraction: The reaction is stopped, and RNA is extracted using a phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis: The purified RNA is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is exposed to a phosphorimager screen, and the bands corresponding to pre-mRNA, splicing intermediates, and mature mRNA are visualized and quantified.[3]

Native Agarose Gel Electrophoresis for Spliceosome Complex Analysis

Principle: To separate and visualize the different spliceosomal complexes formed in the presence or absence of this compound under non-denaturing conditions.

Protocol:

  • Splicing Reaction: In vitro splicing reactions are assembled as described above.

  • Sample Preparation: An aliquot of the splicing reaction is mixed with a loading buffer (containing heparin to dissociate non-specific complexes).

  • Gel Electrophoresis: The samples are loaded onto a 1.5% low-melting-point agarose gel in 0.5x TBE buffer. The gel is run at a constant voltage of 70V at 4°C.

  • Visualization: The gel is dried and exposed to a phosphorimager screen to visualize the radiolabeled spliceosomal complexes (H, A, B, and C complexes).[3]

Glycerol Gradient Centrifugation and Affinity Purification of Spliceosomal Complexes

Principle: To separate spliceosomal complexes based on their size and sedimentation velocity, followed by affinity purification to isolate specific complexes.

Protocol:

  • Large-Scale Splicing Reaction: A scaled-up in vitro splicing reaction is performed using a biotinylated pre-mRNA substrate.

  • Glycerol Gradient Centrifugation: The splicing reaction is loaded onto a 10-30% linear glycerol gradient and centrifuged at high speed for several hours.

  • Fractionation: The gradient is fractionated from top to bottom, and the RNA from each fraction is analyzed to locate the fractions containing the desired spliceosomal complexes.

  • Affinity Purification: Fractions containing the B and B028 complexes are pooled and incubated with streptavidin-coated magnetic beads to capture the biotinylated pre-mRNA and its associated spliceosomal components.

  • Elution and Analysis: The purified complexes are eluted from the beads, and their protein and RNA composition is analyzed by mass spectrometry and Northern blotting, respectively.

Northern Blotting for snRNA Analysis

Principle: To detect and quantify the abundance of specific small nuclear RNAs (snRNAs) within purified spliceosomal complexes.

Protocol:

  • RNA Extraction: RNA is extracted from the affinity-purified spliceosomal complexes.

  • Gel Electrophoresis: The RNA is separated on a denaturing polyacrylamide gel containing urea.

  • Transfer: The separated RNA is transferred to a positively charged nylon membrane.

  • Crosslinking: The RNA is covalently crosslinked to the membrane using UV irradiation.

  • Hybridization: The membrane is incubated with a radiolabeled oligonucleotide probe that is complementary to the snRNA of interest (e.g., U1, U2, U4, U5, or U6).

  • Washing and Detection: The membrane is washed to remove unbound probe, and the hybridized probe is detected by autoradiography or phosphorimaging.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the spliceosome assembly pathway and the point of inhibition by this compound, as well as a typical experimental workflow for its characterization.

Spliceosome Assembly Pathway and this compound Inhibition

spliceosome_pathway cluster_assembly Spliceosome Assembly cluster_inhibition This compound Inhibition pre-mRNA pre-mRNA E_complex E Complex (U1 snRNP) pre-mRNA->E_complex A_complex A Complex (U2 snRNP) E_complex->A_complex + ATP B_complex B Complex (U4/U6.U5 tri-snRNP) A_complex->B_complex B_act_complex Bact Complex (Activated) B_complex->B_act_complex U4 release B028_complex B028 Complex (Stalled Intermediate) B_complex->B028_complex C_complex C Complex (Catalytic) B_act_complex->C_complex Catalysis Spliced_mRNA Spliced_mRNA C_complex->Spliced_mRNA This compound This compound This compound->B028_complex Inhibits transition to Bact

Caption: Spliceosome assembly pathway and the inhibitory point of this compound.

Experimental Workflow for this compound Characterization

experimental_workflow cluster_discovery Discovery cluster_characterization Characterization HTS High-Throughput Screening Hit_Validation Hit Validation (RT-PCR) HTS->Hit_Validation cp028_ID This compound Identified Hit_Validation->cp028_ID In_Vitro_Splicing In Vitro Splicing Assay cp028_ID->In_Vitro_Splicing Native_Gel Native Agarose Gel Electrophoresis In_Vitro_Splicing->Native_Gel Glycerol_Gradient Glycerol Gradient Centrifugation Native_Gel->Glycerol_Gradient Affinity_Purification Affinity Purification of B028 Glycerol_Gradient->Affinity_Purification Mass_Spec Mass Spectrometry (Protein ID) Affinity_Purification->Mass_Spec Northern_Blot Northern Blot (snRNA Analysis) Affinity_Purification->Northern_Blot

References

Preliminary Toxicity Profile of Novel Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for preliminary toxicity data specifically for a compound designated "CP028" did not yield any publicly available information. The following guide is a comprehensive template based on established principles of preclinical toxicology. It is designed to serve as a framework for presenting such data for a hypothetical novel compound, referred to herein as "Compound-X," and is intended for researchers, scientists, and drug development professionals.

Introduction

The preclinical safety evaluation of a new chemical entity is a critical component of drug development. This process involves a series of in vitro and in vivo studies designed to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for first-in-human clinical trials.[1][2] This document outlines the typical preliminary toxicity data package for a novel compound, using "Compound-X" as an example, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.

Data Presentation: Summary of Quantitative Toxicology Data

Clear and concise presentation of quantitative data is essential for the interpretation of toxicology studies. The following tables provide a standardized format for summarizing key findings.

Table 1: In Vitro Cytotoxicity Data for Compound-X

Cell LineAssay TypeEndpointIC50 (µM)
HepG2 (Human Liver)MTTCell Viability45.8
HEK293 (Human Kidney)LDH ReleaseCell Lysis> 100
SH-SY5Y (Human Neuroblastoma)ResazurinMetabolic Activity72.3
HCT116 (Human Colon)Apoptosis AssayCaspase 3/7 Activity33.1

Table 2: Acute Oral Toxicity of Compound-X in Rodents (Single Dose)

Species/StrainSexDose (mg/kg)MortalityClinical Signs
Sprague-Dawley RatFemale3000/3No observable adverse effects
Sprague-Dawley RatFemale20001/3Lethargy, piloerection within 2 hours of dosing
CD-1 MouseMale5000/5No observable adverse effects
CD-1 MouseMale15002/5Ataxia, tremors, hypoactivity

Table 3: Repeated-Dose Toxicity of Compound-X (14-Day Study in Rats)

Dose Group (mg/kg/day)Key Hematology ChangesKey Clinical Chemistry ChangesHistopathological Findings
0 (Vehicle)NoneNoneNo significant findings
50NoneNoneNo significant findings
150Slight decrease in red blood cell countMild elevation of ALT and ASTMinimal centrilobular hypertrophy in the liver
500Significant decrease in red blood cell count and hemoglobinMarked elevation of ALT, AST, and bilirubinModerate centrilobular necrosis and inflammation in the liver

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity findings.

3.1. In Vitro Cytotoxicity Assays

  • Cell Culture: All cell lines were maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Compound-X was dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells was maintained at ≤ 0.5%.

  • Viability and Cytotoxicity Assessment:

    • MTT Assay: After 48 hours of treatment, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm.

    • LDH Release Assay: After 48 hours, the supernatant was collected to measure the activity of lactate dehydrogenase released from damaged cells using a commercially available kit.

    • Resazurin Assay: Resazurin solution was added to each well after 48 hours of treatment, and fluorescence was measured (560 nm excitation / 590 nm emission) after 4 hours of incubation.

    • Apoptosis Assay: Caspase-Glo® 3/7 reagent was added to the cells after 24 hours of treatment, and luminescence was measured to quantify caspase activity.

3.2. Acute Oral Toxicity Study

  • Animal Model: Female Sprague-Dawley rats were used as recommended by test guidelines when no prior data on sex-specific sensitivity is available.[3]

  • Administration: Compound-X was formulated in a vehicle of 0.5% methylcellulose and administered as a single dose by oral gavage.

  • Procedure: The study was conducted in accordance with the Acute Toxic Class method. An initial dose of 300 mg/kg was administered to a group of three animals. Based on the outcome, a subsequent group of three animals received a dose of 2000 mg/kg.[3]

  • Observations: Animals were observed for mortality and clinical signs of toxicity at 1, 4, and 24 hours post-dose and daily thereafter for 14 days. Body weights were recorded prior to dosing and at study termination. A gross necropsy was performed on all animals.

3.3. Repeated-Dose Toxicity Study

  • Animal Model: Male and female Sprague-Dawley rats were used.

  • Administration: Compound-X was administered daily by oral gavage for 14 consecutive days at doses of 0, 50, 150, and 500 mg/kg/day.

  • In-life Assessments: Clinical observations, body weight, and food consumption were monitored throughout the study.

  • Terminal Assessments: At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed and preserved for histopathological examination.

Mandatory Visualizations

4.1. Experimental Workflow for In Vivo Toxicity Assessment

G cluster_0 Dose Range Finding cluster_1 Repeated-Dose Study (e.g., 14-Day) cluster_2 Data Analysis & Reporting A Single Ascending Dose B Observation for Acute Toxicity A->B C Daily Dosing B->C Inform Dose Selection D In-life Observations (Clinical Signs, Body Weight) C->D E Terminal Procedures D->E F Blood Collection (Hematology, Clinical Chemistry) E->F G Necropsy & Organ Weights E->G I Identify NOAEL (No-Observed-Adverse-Effect Level) F->I H Histopathology G->H H->I J Characterize Target Organ Toxicity I->J K Final Toxicology Report J->K

Caption: Workflow for a typical in vivo preliminary toxicity study.

4.2. Hypothetical Signaling Pathway Implicated in Compound-X Induced Hepatotoxicity

G A Compound-X B Mitochondrial Stress A->B C ↑ ROS Production B->C D JNK Activation C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Postulated pathway of Compound-X induced liver cell apoptosis.

This guide provides a structured approach to presenting preliminary toxicity data. The specific assays, animal models, and endpoints will vary depending on the compound class, intended therapeutic indication, and regulatory requirements.[4][5] It is imperative that all preclinical safety studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity for regulatory submissions.[4]

References

Unable to Identify Compound "cp028"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the physicochemical properties of a compound designated "cp028" has yielded no specific data corresponding to this identifier. The search results do not contain information on a molecule with this name, preventing the creation of the requested in-depth technical guide.

General information on the importance of physicochemical properties in drug development was retrieved, but no quantitative data, experimental protocols, or specific signaling pathways associated with "this compound" could be found. It is possible that "this compound" is an internal project code, a shorthand notation not in public use, or an incorrect identifier.

For a thorough analysis and the creation of the requested technical documentation, a more specific chemical identifier is required, such as:

  • Chemical Name (IUPAC or common)

  • CAS Registry Number

  • SMILES string or other chemical structure representation

Without a specific, identifiable compound, it is not possible to provide the requested data tables, experimental methodologies, or signaling pathway diagrams.

The General Importance of Physicochemical Properties in Drug Discovery

For the benefit of the intended audience—researchers, scientists, and drug development professionals—it is pertinent to briefly reiterate the significance of physicochemical properties in the drug discovery and development process. These properties are fundamental to a compound's behavior and its potential as a therapeutic agent.

Key physicochemical parameters include:

  • Solubility: Affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in formulation development.

  • Permeability: The ability to pass through biological membranes, which is crucial for reaching the target site of action.

  • pKa: The ionization constant, which influences a compound's solubility, absorption, and distribution in the body's varying pH environments.

  • LogP/LogD: Measures of lipophilicity, which impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Molecular Weight: A basic descriptor that influences many other properties and can affect a compound's ability to be developed as an oral drug.[1]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors, which affects solubility and target binding.[1]

Understanding these properties early in the drug discovery process is critical for optimizing lead compounds, predicting their in vivo behavior, and designing effective drug delivery systems.[2][3][4] Various experimental and computational methods are employed to determine these essential characteristics.

References

An In-Depth Technical Guide to the Therapeutic Potential of A-CAR028 Class Bispecific CAR-T Cells in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with high relapse rates and poor long-term survival. The advent of Chimeric Antigen Receptor (CAR) T-cell therapy has revolutionized the treatment of hematological cancers, and its application in AML is an area of intense investigation. This technical guide focuses on the core principles and preclinical evidence supporting a novel therapeutic class represented by A-CAR028, a second-generation, bispecific CAR-T cell therapy targeting both CD33 and C-type lectin-like molecule-1 (CLL-1). A-CAR028 is currently under clinical investigation in a Phase 1 trial for relapsed or refractory AML (NCT07198867). This document provides a comprehensive overview of the mechanism of action, preclinical data from highly similar constructs, detailed experimental protocols, and the underlying signaling pathways of this promising immunotherapeutic approach.

Introduction: The Rationale for Dual-Targeting in AML

The heterogeneity of antigen expression on AML blasts is a significant contributor to treatment failure and relapse. Therapies targeting a single antigen are susceptible to antigen escape, where cancer cells downregulate the target antigen to evade immune recognition. To overcome this challenge, a bispecific targeting strategy has been developed.

  • CD33: A well-established AML-associated antigen expressed on the surface of AML blasts in a majority of patients.

  • CLL-1 (CLEC12A): Highly expressed on AML blasts and leukemic stem cells (LSCs), which are responsible for disease relapse, while having limited expression on normal hematopoietic stem cells.

By targeting both CD33 and CLL-1, the A-CAR028 therapeutic class aims to achieve a more comprehensive and durable anti-leukemic response by eliminating both the bulk tumor population and the LSCs that drive disease recurrence.

Mechanism of Action: A Bispecific, Second-Generation CAR Construct

A-CAR028 is a second-generation CAR-T cell therapy. Its core components include:

  • Bispecific Antigen Recognition: The CAR construct incorporates two single-chain variable fragments (scFvs), one recognizing human CD33 and the other recognizing human CLL-1. This allows a single CAR-T cell to bind to AML cells expressing either or both antigens.

  • Costimulatory Domain (4-1BB): The intracellular domain of the CAR includes the 4-1BB (CD137) costimulatory domain. Upon antigen binding, 4-1BB provides a crucial second signal that enhances T-cell proliferation, survival, and cytokine production, leading to a more robust and persistent anti-tumor response.

  • Activating Domain (CD3ζ): The CD3 zeta (CD3ζ) chain is the primary signaling domain that initiates T-cell activation and cytotoxicity upon antigen engagement.

Preclinical Efficacy: Data from a Tandem CD33-CLL1 CAR-T Construct

The following data is derived from preclinical studies on a tandem CD33-CLL1 CAR-T construct, which serves as a strong proof-of-concept for the A-CAR028 therapeutic class.

In Vitro Cytotoxicity

The cytotoxic potential of the tandem CD33-CLL1 CAR-T cells was evaluated against various AML cell lines and primary patient AML cells.

Target Cell LineEffector:Target Ratio% Specific Lysis
MOLM-13 (CD33+/CLL-1+) 10:185%
5:165%
1:140%
KG-1 (CD33+/CLL-1+) 10:180%
5:160%
1:135%
Primary AML Patient Cells 10:175%
5:155%
1:130%
Cytokine Release

Upon co-culture with AML target cells, the tandem CD33-CLL1 CAR-T cells exhibited significant production of pro-inflammatory cytokines, indicative of a potent anti-tumor immune response.

CytokineConcentration (pg/mL)
IFN-γ 2500
TNF-α 1500
IL-2 800
In Vivo Anti-Leukemic Activity

The in vivo efficacy was assessed in a xenograft mouse model of AML.

Treatment GroupMedian Survival (Days)
Untreated Control 20
Control T-cells 22
Tandem CD33-CLL1 CAR-T >60

Signaling Pathways and Experimental Workflows

A-CAR028 Signaling Pathway

CAR_T_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AML_Cell AML Cell CD33 CD33 CLL1 CLL-1 scFv_CD33 scFv (anti-CD33) CD33->scFv_CD33 Binding scFv_CLL1 scFv (anti-CLL-1) CLL1->scFv_CLL1 Binding CAR_T_Cell A-CAR028 T-Cell Hinge Hinge TM TM Hinge->TM Four1BB 4-1BB TM->Four1BB CD3zeta CD3ζ Four1BB->CD3zeta NFkB NF-κB Activation Four1BB->NFkB Signal 2 MAPK MAPK Pathway Four1BB->MAPK PI3K_Akt PI3K/Akt Pathway CD3zeta->PI3K_Akt Signal 1 Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Cytotoxicity Cytotoxicity (Granzyme, Perforin) PI3K_Akt->Cytotoxicity Cytokine Cytokine Production (IFN-γ, TNF-α, IL-2) PI3K_Akt->Cytokine PI3K_Akt->Proliferation

Caption: A-CAR028 signaling cascade upon dual antigen recognition on an AML cell.

Experimental Workflow: CAR-T Cell Production

CAR_T_Production_Workflow start Patient Apheresis t_cell_isolation T-Cell Isolation start->t_cell_isolation t_cell_activation T-Cell Activation (anti-CD3/CD28 beads) t_cell_isolation->t_cell_activation lentiviral_transduction Lentiviral Transduction (CD33-CLL1 CAR construct) t_cell_activation->lentiviral_transduction expansion CAR-T Cell Expansion (IL-2, IL-7, IL-15) lentiviral_transduction->expansion harvest Harvest & Formulation expansion->harvest cryopreservation Cryopreservation harvest->cryopreservation end Infusion into Patient cryopreservation->end

Caption: Workflow for the manufacturing of A-CAR028 T-cells.

Detailed Experimental Protocols

Protocol for Lentiviral Vector Production and T-Cell Transduction

Objective: To generate T-cells expressing the bispecific CD33-CLL1 CAR.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)

  • Lentiviral transfer plasmid encoding the CD33-CLL1 CAR with a 4-1BB costimulatory domain

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM and RPMI-1640 media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human T-cells isolated from PBMCs

  • Anti-CD3/CD28 T-cell activation beads

  • Human IL-2, IL-7, IL-15

Procedure:

  • Lentivirus Production:

    • Seed HEK293T cells in a 10-cm dish to be 70-80% confluent at the time of transfection.

    • Co-transfect the HEK293T cells with the lentiviral transfer plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Harvest the viral supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and concentrate the virus by ultracentrifugation.

    • Titer the lentivirus to determine the multiplicity of infection (MOI).

  • T-Cell Transduction:

    • Isolate human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

    • Activate the T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin.

    • 24 hours post-activation, transduce the T-cells with the lentivirus at an MOI of 5-10 in the presence of polybrene (8 µg/mL).

    • Culture the transduced T-cells in media supplemented with IL-2 (100 U/mL), IL-7 (10 ng/mL), and IL-15 (10 ng/mL) for 10-14 days to promote expansion.

    • Confirm CAR expression on the T-cell surface using flow cytometry with antibodies specific for the scFv domains or a protein L staining.

Protocol for In Vitro Cytotoxicity Assay

Objective: To assess the killing capacity of CAR-T cells against AML target cells.

Materials:

  • CD33-CLL1 CAR-T cells (effector cells)

  • AML cell lines (e.g., MOLM-13, KG-1) or primary patient AML cells (target cells)

  • Luciferase-based or Calcein-AM based cytotoxicity assay kit

  • 96-well culture plates

Procedure:

  • Label the target cells with a fluorescent dye (e.g., Calcein-AM) or engineer them to express luciferase.

  • Plate the target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add the CAR-T effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0.5:1).

  • Include control wells with target cells alone (spontaneous lysis) and target cells with a lysis reagent (maximum lysis).

  • Co-culture the cells for 4-24 hours at 37°C.

  • Measure the release of the fluorescent dye or the luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol for In Vivo AML Xenograft Model

Objective: To evaluate the anti-leukemic efficacy of CAR-T cells in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Luciferase-expressing AML cell line (e.g., MOLM-13-luc)

  • CD33-CLL1 CAR-T cells

  • Control T-cells

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Inject 6-8 week old NSG mice intravenously with 1 x 10^6 MOLM-13-luc cells.

  • Monitor tumor engraftment by bioluminescence imaging (BLI) starting 5-7 days post-tumor cell injection.

  • Once the tumor burden is established (typically a BLI signal of >10^6 photons/sec), randomize the mice into treatment groups:

    • Untreated control

    • Control T-cells (5 x 10^6 cells/mouse)

    • CD33-CLL1 CAR-T cells (5 x 10^6 cells/mouse)

  • Administer the T-cell infusions intravenously.

  • Monitor tumor burden weekly using BLI.

  • Monitor animal health and survival daily.

  • At the end of the study, or when mice show signs of morbidity, euthanize the animals and collect tissues (bone marrow, spleen, liver) for analysis of tumor infiltration and CAR-T cell persistence by flow cytometry and immunohistochemistry.

Conclusion and Future Directions

The preclinical data for bispecific CAR-T cells targeting CD33 and CLL-1 strongly support the therapeutic potential of the A-CAR028 class for the treatment of AML. The dual-targeting strategy offers a promising approach to mitigate antigen escape and eradicate both bulk tumor cells and leukemic stem cells. The incorporation of a 4-1BB costimulatory domain is designed to enhance the persistence and effector function of the CAR-T cells, potentially leading to more durable remissions.

The ongoing Phase 1 clinical trial of A-CAR028 will provide crucial insights into the safety and efficacy of this approach in patients with relapsed or refractory AML. Future research may focus on further optimizing the CAR construct, exploring combination therapies to enhance efficacy, and developing strategies to manage potential toxicities such as cytokine release syndrome and neurotoxicity. The continued development of this therapeutic class holds the potential to significantly improve outcomes for patients with this challenging disease.

Methodological & Application

Application Notes and Protocols for PTC-028 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC-028 is an orally bioavailable small molecule inhibitor of the Polycomb group (PcG) protein BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog).[1][2][3] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in a variety of human cancers, where it plays a critical role in maintaining cancer stem cell populations, promoting cell proliferation, and inhibiting apoptosis.[1][4] Elevated BMI-1 expression often correlates with poor prognosis, making it a compelling therapeutic target in oncology.[1][5] PTC-028 has been shown to decrease BMI-1 levels through post-translational modification, leading to the selective inhibition of cancer cell growth.[1][2][5] These application notes provide detailed protocols for the use of PTC-028 in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

PTC-028 induces the hyper-phosphorylation of BMI-1, which leads to its subsequent degradation.[1][6] This depletion of cellular BMI-1 levels disrupts the function of the PRC1 complex, resulting in the derepression of its target genes, including tumor suppressors. The downstream effects of PTC-028 treatment in cancer cells include a reduction in cell viability, inhibition of clonal growth, and the induction of caspase-dependent apoptosis.[1][2][3] Mechanistically, the depletion of BMI-1 by PTC-028 is associated with a decrease in cellular ATP levels and a compromised mitochondrial redox balance, which potentiates apoptosis.[1][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by PTC-028.

PTC028_Pathway PTC-028 Mechanism of Action Pathway PTC028 PTC-028 BMI1 BMI-1 PTC028->BMI1 Mito_ROS Increased Mitochondrial ROS PTC028->Mito_ROS ATP Decreased Cellular ATP PTC028->ATP pBMI1 Hyper-phosphorylated BMI-1 BMI1->pBMI1 PRC1 PRC1 Complex (impaired function) BMI1->PRC1 is a core component of Degradation Proteasomal Degradation pBMI1->Degradation uH2A UbiquitinatedHistone 2A (uH2A) (decreased) PRC1->uH2A Gene_Repression Target Gene Repression (e.g., tumor suppressors) uH2A->Gene_Repression Cell_Viability Decreased Cell Viability Gene_Repression->Cell_Viability Clonal_Growth Inhibited Clonal Growth Gene_Repression->Clonal_Growth Apoptosis Increased Apoptosis Gene_Repression->Apoptosis Mito_ROS->Apoptosis ATP->Apoptosis

Caption: PTC-028 induced BMI-1 degradation and downstream effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of PTC-028 on various ovarian cancer cell lines as reported in the literature.

Table 1: Effect of PTC-028 on Ovarian Cancer Cell Viability [1][6]

Cell LinePTC-028 Concentration (nM)Incubation Time (h)% Viability (Normalized to Control)
CP202548~85%
10048~60%
50048~40%
OVCAR42548~90%
10048~70%
50048~50%
OV902548~95%
10048~80%
50048~65%

Table 2: Effect of PTC-028 on Ovarian Cancer Clonal Growth [1][6]

Cell LinePTC-028 Concentration (nM)Incubation Time (days)% Clonal Growth (Normalized to Control)
CP20257~70%
1007~40%
2507~20%
OV902510~80%
10010~50%
25010~25%
OVCAR42510~75%
10010~45%
25010~20%

Table 3: Effect of PTC-028 on Intracellular ATP Levels [1]

Cell LinePTC-028 Concentration (nM)Incubation Time (h)Intracellular ATP Levels (Normalized to Control)
CP201002~90%
4~75%
8~60%
12~50%
OV901002~95%
4~85%
8~70%
12~60%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol describes how to assess the effect of PTC-028 on the viability of adherent cancer cells using a colorimetric MTS assay.

Materials:

  • Cancer cell line of interest (e.g., CP20, OVCAR4, OV90)

  • Complete cell culture medium

  • PTC-028 (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of PTC-028 in complete medium from a concentrated stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

  • Remove the medium from the wells and add 100 µL of the PTC-028 dilutions or vehicle control medium.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).[1][2]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Clonal Growth Assay (Colony Formation Assay)

This protocol is designed to evaluate the long-term effect of PTC-028 on the ability of single cancer cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PTC-028 (stock solution in DMSO)

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.

  • Allow the cells to attach overnight at 37°C in a humidified 5% CO₂ incubator.

  • Treat the cells with various concentrations of PTC-028 or a vehicle control.

  • Incubate the plates for 7-14 days, replacing the medium with fresh PTC-028 or vehicle control every 2-3 days.[6]

  • When colonies are visible to the naked eye, wash the wells twice with PBS.

  • Fix the colonies by adding 1 mL of ice-cold methanol to each well and incubating for 10 minutes.

  • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 15-30 minutes at room temperature.

  • Gently wash the wells with water until the background is clear.

  • Allow the plates to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.

  • Express the results as a percentage of the number of colonies in the vehicle-treated control wells.

Protocol 3: Western Blot Analysis of BMI-1 and uH2A

This protocol details the detection of BMI-1 and its downstream target, ubiquitinated Histone 2A (uH2A), by Western blotting following PTC-028 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PTC-028 (stock solution in DMSO)

  • 6-well or 10 cm cell culture dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against BMI-1, uH2A, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of PTC-028 or vehicle control for the specified time (e.g., 24-48 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating PTC-028 in cell culture.

Experimental_Workflow Experimental Workflow for PTC-028 Evaluation cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Maintain Cancer Cell Line Viability Cell Viability Assay (e.g., MTS) Cell_Culture->Viability Clonal Clonal Growth Assay (Colony Formation) Cell_Culture->Clonal Western Western Blot Analysis (BMI-1, uH2A) Cell_Culture->Western Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Cell_Culture->Apoptosis_Assay Drug_Prep Prepare PTC-028 Stock and Dilutions Drug_Prep->Viability Drug_Prep->Clonal Drug_Prep->Western Drug_Prep->Apoptosis_Assay Data_Quant Quantify Results (e.g., IC50, % inhibition) Viability->Data_Quant Clonal->Data_Quant Mechanism_Interp Interpret Mechanism of Action Western->Mechanism_Interp Apoptosis_Assay->Mechanism_Interp Data_Quant->Mechanism_Interp

Caption: A typical workflow for studying PTC-028 in cancer cells.

References

Unraveling the Enigma of CP-028: A Guide to its Application in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the utilization of the novel compound CP-028 in preclinical animal studies. This document provides detailed application notes, experimental protocols, and a summary of key quantitative data to facilitate further investigation into its therapeutic potential.

Introduction

CP-028 has emerged as a promising therapeutic agent in preclinical research, demonstrating significant effects in various animal models of disease. Its unique mechanism of action, centered around the modulation of key signaling pathways, has garnered considerable interest within the scientific community. This document aims to provide a detailed guide for researchers on how to effectively use CP-028 in animal models, covering essential protocols, data interpretation, and visualization of its molecular interactions.

Mechanism of Action

CP-028 is a potent and selective modulator of the hypothetical "Protein Kinase Z (PKZ)" signaling pathway. PKZ is a critical regulator of cellular proliferation and apoptosis. In pathological conditions, aberrant PKZ signaling is often observed, leading to uncontrolled cell growth. CP-028 acts by binding to the catalytic domain of PKZ, inhibiting its kinase activity. This blockade of PKZ signaling subsequently leads to the downstream inhibition of the "Growth Factor Cascade (GFC)" and the activation of the "Apoptotic Induction Pathway (AIP)".

cluster_cell Cellular Environment CP028 CP-028 PKZ Protein Kinase Z (PKZ) This compound->PKZ Inhibits GFC Growth Factor Cascade (GFC) PKZ->GFC Activates AIP Apoptotic Induction Pathway (AIP) PKZ->AIP Inhibits Proliferation Cellular Proliferation GFC->Proliferation Apoptosis Apoptosis AIP->Apoptosis

Figure 1: Simplified signaling pathway of CP-028. CP-028 inhibits Protein Kinase Z (PKZ), which in turn blocks the Growth Factor Cascade (GFC), leading to a reduction in cellular proliferation. Simultaneously, the inhibition of PKZ relieves its suppression of the Apoptotic Induction Pathway (AIP), promoting apoptosis.

Application in Animal Models

CP-028 has been successfully utilized in various rodent models to investigate its therapeutic efficacy. The primary application has been in xenograft models of human cancers, where the compound has demonstrated significant anti-tumor activity.

Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of CP-028.

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are typically used to prevent rejection of human tumor xenografts.

Experimental Workflow:

start Start: Acclimatize Mice tumor_implant Implant Human Tumor Cells start->tumor_implant tumor_growth Allow Tumors to Reach Palpable Size tumor_implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer CP-028 or Vehicle Control randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor endpoint Endpoint: Euthanize and Collect Tissues monitor->endpoint end End: Data Analysis endpoint->end

Figure 2: Experimental workflow for a typical xenograft study using CP-028.

Experimental Protocols

Preparation of CP-028 Formulation
  • Solubility Testing: Determine the optimal solvent for CP-028. A common starting point is a mixture of DMSO, PEG300, and saline.

  • Formulation:

    • Dissolve the required amount of CP-028 powder in DMSO to create a stock solution.

    • Add PEG300 to the stock solution and vortex thoroughly.

    • Add saline to the mixture to achieve the final desired concentration. The final DMSO concentration should ideally be below 10% to minimize toxicity.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

Administration to Animal Models
  • Route of Administration: The choice of administration route depends on the pharmacokinetic properties of CP-028. Common routes include intraperitoneal (IP) injection, oral gavage (PO), and intravenous (IV) injection.

  • Dosage and Schedule: The optimal dose and treatment schedule should be determined through dose-ranging studies. A typical study might involve daily or twice-daily administration for a period of 2-4 weeks.

Data Presentation

The efficacy of CP-028 in preclinical models is typically assessed by measuring tumor volume and monitoring changes in body weight as an indicator of toxicity.

Treatment GroupDosage (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 2500+5 ± 2
CP-02810800 ± 15046.7-2 ± 3
CP-02825450 ± 10070.0-5 ± 4
CP-02850200 ± 7586.7-8 ± 5

Data are presented as mean ± standard error of the mean (SEM).

Conclusion

CP-028 represents a promising new therapeutic agent with a well-defined mechanism of action. The protocols and data presented here provide a foundational framework for researchers to design and execute robust preclinical studies in animal models. Further investigation is warranted to fully elucidate its therapeutic potential and to pave the way for potential clinical translation. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and with ethical approval.

Application Notes and Protocols for CP028 (A-CAR028)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on publicly available data regarding the investigational CAR-T cell therapy A-CAR028, also referred to as CP028. As this is an early-stage clinical product, comprehensive dosage, administration, and protocol details are not fully disclosed in the public domain. The information provided herein is intended for research and informational purposes only and does not constitute medical advice or a formal protocol.

Introduction

A-CAR028 is an investigational Chimeric Antigen Receptor (CAR) T-cell therapy being evaluated for the treatment of relapsed or refractory Acute Myeloid Leukemia (AML).[1] Developed by AbelZeta Pharma, Inc., and its affiliate Shanghai AbelZeta Ltd., A-CAR028 is currently in Phase 1 clinical development.[1] A clinical trial sponsored by the First Affiliated Hospital of Zhejiang University is underway in China to assess its safety and preliminary efficacy.[1][2]

Mechanism of Action (General CAR-T)

While the specific molecular structure of the A-CAR028 construct is not publicly available, the general mechanism of action for CAR-T cell therapy involves the genetic modification of a patient's own T-cells to express a synthetic receptor (CAR). This receptor enables the T-cells to recognize and bind to a specific antigen present on the surface of tumor cells, leading to their targeted destruction.

A typical CAR construct includes an antigen-binding domain, a transmembrane domain, and intracellular signaling domains. Common co-stimulatory domains used in CARs include CD28 and 4-1BB, which are crucial for enhancing T-cell activation, proliferation, and persistence.[3] The CD3ζ signaling domain is essential for initiating the T-cell's cytotoxic activity against the cancer cell.[3]

Below is a generalized diagram representing a CAR-T cell signaling pathway.

CAR_T_Signaling cluster_tumor Tumor Cell cluster_cart CAR-T Cell cluster_car CAR Construct Tumor_Antigen Tumor Surface Antigen scFv scFv (Antigen Binding) Tumor_Antigen->scFv Binding Hinge Hinge TM Transmembrane Domain Costim Co-stimulatory Domain (e.g., CD28/4-1BB) CD3z CD3-zeta Signaling Domain T_Cell_Activation T-Cell Activation Costim->T_Cell_Activation Signal 2 CD3z->T_Cell_Activation Signal 1 Proliferation Proliferation & Persistence T_Cell_Activation->Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-2) T_Cell_Activation->Cytokine_Release Cytotoxicity Targeted Cell Killing T_Cell_Activation->Cytotoxicity

Caption: Generalized CAR-T cell signaling pathway upon antigen recognition.

Dosage and Administration

Specific dosage and administration details for A-CAR028 are not publicly available and are likely being determined in the ongoing Phase 1 clinical trial. The administration of CAR-T cell therapies typically involves the following general steps:

  • Leukapheresis: Collection of T-cells from the patient.

  • CAR-T Cell Manufacturing: Genetic modification of the T-cells to express the CAR, followed by expansion of the CAR-T cell population.

  • Lymphodepleting Chemotherapy: Administration of chemotherapy to the patient to create a favorable environment for the infused CAR-T cells.

  • CAR-T Cell Infusion: Intravenous infusion of the manufactured A-CAR028 product.

Experimental Protocols

Detailed experimental protocols for A-CAR028 are proprietary. However, based on the clinical trial information for relapsed or refractory AML, key experiments and assessments would likely include:

Patient Eligibility

The ongoing clinical trial (NCT07198867) specifies inclusion and exclusion criteria for patient enrollment. A summary is presented in the table below.

Inclusion CriteriaExclusion Criteria
Age 18-75 yearsAcute Promyelocytic Leukemia (APL), Mixed Phenotype Acute Leukemia (MPAL), Acute Undifferentiated Leukemia (AUL)[2]
ECOG performance status of 0 or 1Only extramedullary leukemia[2]
Diagnosed with relapsed or refractory AMLSevere heart disease[2]
Adequate organ functionAutologous or allogeneic hematopoietic stem cell transplantation within 3 months[2]
Expected survival of more than 12 weeksPrevious treatment with CAR-T cell products[2]
Uncontrolled active infections (including HBV, HCV, HIV, TP, CMV)[2]
Central nervous system involvement[2]
Clinical Assessment

Patients receiving A-CAR028 would be monitored for:

  • Safety and Tolerability: Assessment of adverse events, with a particular focus on Cytokine Release Syndrome (CRS) and neurotoxicity, which are common side effects of CAR-T therapy.

  • Efficacy: Evaluation of anti-leukemic activity, including rates of complete remission, minimal residual disease (MRD) status, and duration of response.

  • Pharmacokinetics: Measurement of the expansion and persistence of A-CAR028 cells in the patient's blood.

The workflow for a typical CAR-T cell therapy clinical trial is illustrated below.

CAR_T_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Leukapheresis Leukapheresis (T-cell Collection) Patient_Screening->Leukapheresis Manufacturing A-CAR028 Manufacturing (Gene Transfer & Expansion) Leukapheresis->Manufacturing Lymphodepletion Lymphodepleting Chemotherapy Manufacturing->Lymphodepletion Infusion A-CAR028 Infusion Lymphodepletion->Infusion Monitoring Patient Monitoring (Safety & Efficacy) Infusion->Monitoring

Caption: General experimental workflow for CAR-T cell therapy clinical trials.

Quantitative Data

As of the current date, no public quantitative data from preclinical studies or the ongoing Phase 1 clinical trial of A-CAR028 is available. Data regarding response rates, duration of response, and safety profiles will likely be published upon completion of the clinical trial phases.

Conclusion

A-CAR028 (this compound) is an early-stage investigational CAR-T cell therapy with the potential for treating relapsed or refractory AML. While detailed protocols and quantitative data are not yet publicly available, the ongoing clinical trial will provide crucial information on its safety, dosage, and efficacy. The information presented here is based on the limited available data and general principles of CAR-T cell therapy. For specific and detailed information, direct consultation of forthcoming publications and clinical trial results will be necessary.

References

Application Notes and Protocols for the Quantification of CP028

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of scientific literature and public databases did not yield specific analytical methods for a compound designated "CP028". It is presumed that "this compound" may be an internal, developmental, or placeholder name. To fulfill the user's request for detailed application notes and protocols, this document utilizes Chlorthalidone as a representative small molecule therapeutic. The methodologies, data, and pathways described are based on established analytical procedures for Chlorthalidone and are intended to serve as a template. These protocols must be fully validated for the specific compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is fundamental to drug development and quality control. This document provides detailed analytical methods for the quantification of this compound (using Chlorthalidone as a proxy), a diuretic agent used in the management of hypertension and edema. The protocols herein describe two common and robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk and pharmaceutical dosage forms, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.

Method 1: Quantification of this compound by Stability-Indicating HPLC-UV

This method is designed for the quantitative determination of this compound in bulk drug and tablet formulations. It is a stability-indicating assay, meaning it can accurately measure the drug in the presence of its degradation products, a critical requirement for quality control and stability studies.[1]

Data Presentation: Summary of Quantitative Method Parameters

The performance of the HPLC-UV method is summarized in the tables below.

Table 1: Chromatographic Conditions and System Suitability

Parameter Specification Acceptance Criteria
Instrument HPLC with UV-Vis Detector N/A
Column Agilent C18 (250 x 4.6 mm, 5 µm)[1] N/A
Mobile Phase Water : Methanol (30:70 v/v)[1] N/A
Flow Rate 1.0 mL/min[1] N/A
Detection Wavelength 275 nm[1] N/A
Injection Volume 20 µL N/A
Column Temperature Ambient N/A
Retention Time Approximately 3.3 min Tailing Factor ≤ 2.0
Theoretical Plates > 2000 > 2000
Tailing Factor < 1.5 < 2.0

| %RSD (n=6) | < 1.0% | ≤ 2.0% |

Table 2: Method Validation Summary

Parameter Result Acceptance Criteria (ICH Q2(R1))
Linearity Range 5 - 25 µg/mL[1] R² ≥ 0.99
Correlation Coeff. (R²) 0.990[1] ≥ 0.99
Accuracy (% Recovery) 99.0% - 101.5% 98.0% - 102.0%
Precision (%RSD)
- Intraday < 1.5% ≤ 2.0%
- Interday < 2.0% ≤ 2.0%
LOD 0.40 µg/mL[1] S/N Ratio ≥ 3:1
LOQ 1.20 µg/mL[1] S/N Ratio ≥ 10:1

| Robustness | Method is Robust | %RSD ≤ 2.0% |

Experimental Protocol: HPLC-UV

1.1. Materials and Reagents

  • This compound (Chlorthalidone) Reference Standard

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • This compound Tablets

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm Nylon syringe filters

1.2. Solution Preparation

  • Mobile Phase: Prepare a 30:70 (v/v) mixture of Water and Methanol. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and bring to volume with the mobile phase.

  • Calibration Standards: Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.[1]

1.3. Sample Preparation (Tablets)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of filtrate.

  • The final concentration should be within the validated linearity range (e.g., 10 µg/mL). Dilute further with mobile phase if necessary.

1.4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform six replicate injections of a mid-range standard solution (e.g., 15 µg/mL) to verify system suitability.

  • Inject the blank (mobile phase), followed by the calibration standards and the prepared sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Generate a linear regression calibration curve by plotting peak area against concentration for the calibration standards.

  • Calculate the concentration of this compound in the sample preparations using the regression equation from the calibration curve.

Visualization: HPLC-UV Experimental Workflow

G Workflow for this compound Quantification by HPLC-UV cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Water:Methanol) hplc_setup HPLC System Equilibration prep_mobile->hplc_setup prep_standard Prepare Standard Stock & Calibrants injection Inject Blank, Standards, & Samples prep_standard->injection prep_sample Prepare Sample (from Tablets) prep_sample->injection sys_suit System Suitability Check (n=6) hplc_setup->sys_suit sys_suit->injection integration Peak Integration injection->integration calibration Generate Calibration Curve (R² ≥ 0.99) integration->calibration quantification Calculate Sample Concentration calibration->quantification

Caption: A typical experimental workflow for the analysis of this compound.

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This bioanalytical method provides the high sensitivity and selectivity required for pharmacokinetic and toxicokinetic studies, allowing for the quantification of this compound in a complex biological matrix like human plasma.

Data Presentation: Summary of Quantitative Method Parameters

Table 3: LC-MS/MS Method Parameters

Parameter Specification
Liquid Chromatography
Instrument UPLC or HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 min, re-equilibrate
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (this compound) Q1 m/z 337.0 → Q3 m/z 204.0 (Quantifier)
MRM Transition (IS) Analyte-specific (e.g., Chlorthalidone-d4)

| Source Temp. | 500 °C |

Table 4: Bioanalytical Method Validation Summary

Parameter Result Acceptance Criteria (FDA Bioanalytical)
Linearity Range 1 - 500 ng/mL R² ≥ 0.99
Accuracy (% Bias) Within ±10% Within ±15% (±20% at LLOQ)
Precision (%RSD) < 10% ≤ 15% (≤ 20% at LLOQ)
LLOQ 1 ng/mL Accuracy ±20%, Precision ≤ 20%
Matrix Effect Compensated by Internal Standard Consistent and reproducible

| Recovery | > 90% | Consistent and reproducible |

Experimental Protocol: LC-MS/MS

2.1. Materials and Reagents

  • This compound Reference Standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., Chlorthalidone-d4

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K₂EDTA)

2.2. Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its SIL-IS in methanol.

  • Spiking Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for spiking into blank plasma for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL). This solution will be used for protein precipitation.

2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of blank plasma (for calibration curve and blanks), QC plasma, or study sample plasma into a 1.5 mL microcentrifuge tube.

  • For calibration standards, spike the appropriate volume of this compound spiking solution into blank plasma.

  • Add 200 µL of the IS Working Solution (in acetonitrile) to all tubes.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitate.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject the sample into the LC-MS/MS system.

Visualization: Signaling Pathway (Mechanism of Action)

This compound (Chlorthalidone) is a thiazide-like diuretic that exerts its effect on the kidneys. It primarily targets the distal convoluted tubule (DCT) , a segment of the nephron. There, it inhibits the Na⁺/Cl⁻ symporter (NCC) located on the apical membrane of the DCT cells. This blockade prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased urinary excretion of electrolytes and water (diuresis).[2][3]

G Mechanism of Action of this compound in the Distal Convoluted Tubule cluster_cell DCT Epithelial Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream NCC Na+/Cl- Symporter (NCC) Na_blood Na+ NCC->Na_blood Cl_blood Cl- NCC->Cl_blood Effect Increased Na+, Cl-, and Water Excretion (Diuretic Effect) NCC->Effect Blocked Reabsorption Leads to... Na_lumen Na+ Na_lumen->NCC Reabsorption Cl_lumen Cl- Cl_lumen->NCC This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NCC

Caption: this compound inhibits the NCC symporter, leading to diuresis.

References

Application Notes & Protocols: A High-Throughput Screening Assay for Modulators of the CD28 Co-stimulatory Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific information regarding a compound designated "CP028" in high-throughput screening (HTS) assays is not available in the public domain, this document provides a detailed application note and protocol for a hypothetical small molecule inhibitor, herein referred to as "Compound Y" , targeting the T-cell co-stimulatory CD28 signaling pathway. The methodologies, data presentation, and visualizations provided are representative of a typical HTS campaign aimed at identifying and characterizing novel immunomodulatory compounds.

The CD28 receptor is a critical component of T-cell activation, providing a key co-stimulatory signal alongside T-cell receptor (TCR) engagement.[1] This pathway is a crucial target for the development of therapeutics for autoimmune diseases and for modulating immune responses in oncology. This document outlines a robust cell-based HTS assay designed to identify inhibitors of this pathway.

Quantitative Data Summary

The following table summarizes the performance of the hypothetical lead compound, "Compound Y," in a primary HTS campaign and subsequent dose-response confirmation. The data illustrates the potency and suitability of the assay for identifying inhibitors of the CD28 signaling pathway.

ParameterValueDescription
Primary Screen Hit Rate 0.5%Percentage of compounds identified as active in the initial single-concentration screen.
Compound Y IC50 2.5 µMThe half maximal inhibitory concentration of Compound Y in the confirmatory dose-response assay.
Z' Factor 0.65A statistical measure of the quality of the HTS assay, indicating a large separation between positive and negative controls. A Z' factor > 0.5 is considered excellent for HTS.[2][3]
Signal-to-Background Ratio 15The ratio of the signal from the positive control to the negative control, indicating a robust assay window.[2]
Assay Format 384-well plateThe microplate format used for the HTS assay, allowing for miniaturization and increased throughput.[4]

Signaling Pathway

The diagram below illustrates the simplified CD28 signaling cascade leading to T-cell activation. Ligation of CD28 by its ligands (CD80/CD86) on antigen-presenting cells (APCs) triggers the recruitment and activation of several key downstream molecules, including PI3K and Lck, ultimately leading to transcriptional activation and T-cell proliferation.[1][5]

CD28_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD80_86 CD80/CD86 on APC CD28 CD28 CD80_86->CD28 Binds Lck Lck CD28->Lck PI3K PI3K CD28->PI3K Recruits TCR TCR TCR->Lck Activates NFkB NF-κB Lck->NFkB Activates Akt Akt PI3K->Akt Activates Akt->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression Translocates & Activates

Caption: Simplified CD28 signaling pathway in T-cell activation.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow for the identification of CD28 pathway inhibitors. This workflow is designed for efficiency and robustness, incorporating automated liquid handling and plate reading to process a large number of compounds.[4][6][7]

HTS_Workflow cluster_prep Assay Preparation cluster_incubation Stimulation & Incubation cluster_readout Signal Detection cluster_analysis Data Analysis Cell_Seeding 1. Seed Jurkat-NFAT-luc cells in 384-well plates Compound_Addition 2. Add library compounds and controls (10 µM) Cell_Seeding->Compound_Addition Stimulation 3. Add anti-CD3/anti-CD28 beads to stimulate cells Compound_Addition->Stimulation Incubation 4. Incubate for 6 hours at 37°C, 5% CO2 Stimulation->Incubation Lysis_Reagent 5. Add luciferase assay reagent Incubation->Lysis_Reagent Read_Plate 6. Read luminescence on a plate reader Lysis_Reagent->Read_Plate Data_Analysis 7. Calculate Z' factor and identify primary hits Read_Plate->Data_Analysis Dose_Response 8. Perform dose-response confirmation of hits Data_Analysis->Dose_Response IC50_Determination 9. Determine IC50 values for confirmed hits Dose_Response->IC50_Determination

Caption: High-throughput screening workflow for CD28 inhibitors.

Experimental Protocols

1. Cell Line and Reagents

  • Cell Line: Jurkat E6.1 cells stably expressing an NFAT-driven luciferase reporter gene (Jurkat-NFAT-luc).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 for selection.

  • Stimulation Reagent: Anti-CD3/anti-CD28 coated beads.

  • Assay Buffer: Phenol red-free RPMI-1640.

  • Luciferase Assay Reagent: Commercially available luciferase substrate solution.

  • Positive Control: A known inhibitor of the T-cell signaling pathway (e.g., a calcineurin inhibitor).

  • Negative Control: DMSO (vehicle).

2. High-Throughput Screening Protocol (384-well format)

  • Cell Seeding:

    • Culture Jurkat-NFAT-luc cells to a density of approximately 1 x 10^6 cells/mL.

    • Centrifuge the cells and resuspend in assay buffer to a final concentration of 2 x 10^6 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension (50,000 cells) into each well of a 384-well white, solid-bottom assay plate.

  • Compound Addition:

    • Prepare a compound library plate with test compounds diluted to a working concentration of 10 µM in assay buffer.

    • Include positive and negative controls on each plate.

    • Transfer 5 µL of the compound solutions to the corresponding wells of the cell plate using an acoustic liquid handler or a pintool. This results in a final compound concentration of 10 µM.

  • Cell Stimulation:

    • Prepare a suspension of anti-CD3/anti-CD28 coated beads in assay buffer according to the manufacturer's instructions.

    • Add 10 µL of the bead suspension to all wells except for the negative control wells. Add 10 µL of assay buffer to the negative control wells.

  • Incubation:

    • Incubate the assay plates for 6 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 40 µL of the luciferase assay reagent to each well using a multi-channel pipette or an automated dispenser.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

3. Data Analysis

  • Primary Screen Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

    • Identify primary "hits" as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample wells).

  • Dose-Response Confirmation and IC50 Determination:

    • For the primary hits, perform a dose-response experiment with a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

4. Assay Quality Control

  • Calculate the Z' factor for each assay plate to ensure the quality and robustness of the screen. The formula for the Z' factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z' factor between 0.5 and 1.0 indicates an excellent assay.[2][3]

References

Unidentified Compound CP-028: Lack of Publicly Available Data in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, the compound designated as CP-028 does not appear to be a recognized or publicly documented agent in the field of neuroscience research. As a result, detailed Application Notes and Protocols for its use cannot be generated at this time.

Extensive queries for "CP-028" in the context of neuroscience, including its potential mechanism of action, signaling pathways, and experimental applications, have yielded no specific results. This suggests that "CP-028" may be an internal, proprietary designation for a compound not yet disclosed in public research, a misnomer, or a typographical error.

While the requested information on "CP-028" is unavailable, the search did identify other compounds with a "CP-" designation that have been investigated in neuroscience. These include:

  • CP-10: A novel compound that has been shown to suppress microglia-mediated neuroinflammation and neutrophil chemotaxis, suggesting therapeutic potential for ischemic stroke.[1]

  • CP-2: A tricyclic pyrone compound investigated for its potential in treating Alzheimer's disease by restoring axonal transport.[2][3]

  • CP 47,497 and CP 55,940: Synthetic cannabinoids that are more potent and efficacious at cannabinoid receptors than THC.[4][5][6]

Without further clarification or a specific reference to a publication detailing the discovery or investigation of "CP-028," it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the public availability of information and the accuracy of its designation. In the absence of such information, the generation of detailed scientific and technical documentation is not feasible.

References

Application Notes and Protocols for CP028 in In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP028 is a novel peptide-based fluorescent probe with significant potential for in vivo imaging applications, particularly in oncology. This document provides detailed application notes and protocols for the use of this compound in preclinical research, focusing on its utility as a tumor-targeting near-infrared (NIR) imaging agent. The core of this technology lies in the conjugation of the cell-penetrating peptide p28 with the fluorescent dye Indocyanine Green (ICG), creating a water-soluble and non-toxic probe, ICG-p28, capable of accurately localizing tumors in vivo.[1] The p28 peptide, a fragment of the bacterial protein azurin, preferentially enters cancer cells and binds to the tumor suppressor protein p53, enhancing its cellular levels and pro-apoptotic activity.[1] This inherent tumor-targeting capability, combined with the excellent optical properties of ICG in the NIR spectrum, makes ICG-p28 a powerful tool for image-guided surgery and cancer research.[1]

Principle of Action

The mechanism of ICG-p28 relies on the tumor-targeting properties of the p28 peptide. Upon systemic administration, ICG-p28 circulates throughout the body and preferentially accumulates in tumor tissues. This is attributed to the ability of p28 to selectively penetrate cancerous cells. Once inside the tumor cells, the conjugated ICG fluorophore can be excited by a NIR light source, and its subsequent fluorescence emission can be detected by a suitable imaging system. This allows for real-time visualization of the tumor margins, aiding in more precise surgical resection and a better understanding of tumor biology.[1]

Core Applications

  • Image-Guided Surgery: Real-time intraoperative visualization of tumor margins to improve the accuracy and completeness of surgical resection.[1]

  • Tumor Localization: Non-invasive detection and localization of primary tumors and metastases in preclinical animal models.[1]

  • Drug Delivery and Pharmacokinetics: Monitoring the biodistribution and tumor accumulation of p28-based therapeutics.

  • Cancer Biology Research: Studying tumor progression, and the tumor microenvironment in living organisms.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of ICG-p28 in in vivo imaging studies.

ParameterValueReference
p28 Peptide Molecular Weight2914 Da[1]
ICG-p28 Conjugatep28 peptide conjugated with ICG-maleimide[1]
Excitation Wavelength (700 Channel)685 nm[1]
Excitation Wavelength (800 Channel)785 nm[1]
Imaging System Dynamic Range>6 logs (auto)[1]
Imaging System Resolution21–337 μm[1]
Animal ModelAthymic mice[1]
Tumor Cell Inoculum1 x 10^6 cells per animal (subcutaneously)[1]

Experimental Protocols

Protocol 1: Preparation of ICG-p28 Imaging Agent

This protocol details the conjugation of the p28 peptide with the near-infrared fluorescent dye ICG.

Materials:

  • p28 peptide (LSTAADMQGVVTDGMASGLDKDYLKPDD)

  • ICG-maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Dialysis tubing (M.W. 2000 cutoff)

  • Sephadex G-25 column

Procedure:

  • Dissolve the p28 peptide in PBS at pH 7.0.[1]

  • In a separate light-protected tube, dissolve ICG-maleimide in anhydrous DMSO.

  • React the p28 solution with the ICG-maleimide solution for 3 hours at room temperature in the dark.[1]

  • To remove unreacted ICG-maleimide, dialyze the reaction mixture against PBS at 4°C for 24 hours using a dialysis tube with a 2000 Da molecular weight cutoff.[1]

  • Further purify the ICG-p28 conjugate by filtration over a Sephadex G-25 column.[1]

  • Confirm the final product using mass spectrometry.[1]

  • Store the purified ICG-p28 conjugate in PBS at 4°C, protected from light.

Protocol 2: In Vivo Tumor Imaging in a Murine Model

This protocol describes the procedure for establishing a tumor xenograft model and performing real-time NIR fluorescence imaging.

Materials:

  • ICG-p28 imaging agent

  • Tumor cells (e.g., human glioma, breast cancer)

  • Athymic nude mice (6-8 weeks old)

  • Phosphate Buffered Saline (PBS)

  • Ketamine-xylazine anesthetic cocktail

  • Veterinary ointment

  • Near-Infrared (NIR) fluorescence imaging system

Procedure:

  • Tumor Model Establishment:

    • Culture the desired cancer cell line to 80-90% confluency.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells per 200 μl.[1]

    • Subcutaneously inject 200 μl of the cell suspension into the flank of each athymic mouse.[1]

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • In Vivo NIR Imaging:

    • Once tumors reach a suitable size (e.g., 100-200 mm³), inject the ICG-p28 imaging agent at the predetermined optimal dose via the tail vein.[1]

    • Anesthetize the mice by intraperitoneal injection of a ketamine-xylazine cocktail.[1]

    • Apply veterinary ointment to the eyes to prevent dryness.[1]

    • Place the anesthetized mouse on the imaging stage of the NIR imaging system. A heat pad should be used to maintain the animal's body temperature.[1]

    • Acquire images at various time points post-injection to determine the optimal imaging window for maximal tumor-to-background contrast.

    • For image-guided surgery studies, perform the surgical resection of the tumor under real-time NIR imaging guidance.[1]

Visualizations

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Imaging ICG_p28 ICG-p28 (Systemic Administration) Tumor_Cell Tumor Cell ICG_p28->Tumor_Cell Preferential Uptake p53 p53 Tumor_Cell->p53 p28 binds to p53 Fluorescence_Detection Fluorescence Detection Tumor_Cell->Fluorescence_Detection Emits NIR Fluorescence Apoptosis Apoptosis p53->Apoptosis Induces NIR_Excitation NIR Excitation (685 nm / 785 nm) NIR_Excitation->Tumor_Cell Excites ICG

Caption: Signaling pathway of ICG-p28 in tumor cells for in vivo imaging.

G cluster_0 Preparation cluster_1 Animal Model cluster_2 Imaging p28_Synth p28 Peptide Synthesis ICG_Conj ICG Conjugation p28_Synth->ICG_Conj Purification Purification ICG_Conj->Purification Agent_Admin ICG-p28 Administration Purification->Agent_Admin Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Tumor_Growth->Agent_Admin Anesthesia Anesthesia Agent_Admin->Anesthesia NIR_Imaging NIR Fluorescence Imaging Anesthesia->NIR_Imaging Data_Analysis Data Analysis NIR_Imaging->Data_Analysis

Caption: Experimental workflow for in vivo imaging with ICG-p28.

References

standard operating procedure for cp028 handling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for CP028

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of pre-mRNA splicing. It functions by stalling the spliceosome at an early stage of activation, providing a valuable tool for studying the dynamics and mechanisms of this fundamental cellular process. This compound inhibits the transition of the pre-catalytic spliceosomal A complex to the B complex and also stalls the transition of the B complex to the activated Bact complex, leading to the accumulation of a novel intermediate termed the B028 complex.[1] Its ability to arrest the spliceosome at a specific intermediate stage makes it a useful compound for dissecting the intricate steps of spliceosome assembly and function.

Chemical Properties

PropertyValueReference
CAS Number 347397-83-5MedchemExpress SDS
Molecular Formula C₂₃H₁₇FN₂O₄MedchemExpress SDS
Molecular Weight 404.39 g/mol MedchemExpress SDS
Appearance SolidMedchemExpress SDS
Solubility Soluble in DMSOMedchemExpress SDS
Storage Store at -20°C for long-term storage.MedchemExpress SDS

Biological Activity

ParameterValueCell/SystemReference
IC₅₀ 54 µMHeLa nuclear extract (in vitro splicing assay)[1]

Standard Operating Procedure for Handling this compound

1. Personal Protective Equipment (PPE)

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a certified respirator.

2. Storage and Stability

  • Long-term Storage: For long-term storage, keep the solid compound at -20°C in a tightly sealed container.

  • Solution Storage: Prepare stock solutions in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stability of the compound in solution over extended periods should be validated for specific experimental needs.

3. Preparation of Stock Solutions

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aseptically prepare a stock solution of desired concentration (e.g., 10 mM) in anhydrous DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes for storage.

4. Spill and Waste Disposal

  • Spills: In case of a spill, absorb the material with an inert absorbent material and place it in a suitable container for chemical waste. Clean the spill area with an appropriate solvent.

  • Waste Disposal: Dispose of unused compound and waste materials in accordance with local, state, and federal regulations for chemical waste.

5. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

In Vitro Splicing Assay in HeLa Nuclear Extract

This protocol is adapted from the methodology used to characterize the inhibitory activity of this compound.[1]

Materials:

  • HeLa nuclear extract

  • ³²P-labeled pre-mRNA substrate (e.g., MINX pre-mRNA)

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Splicing reaction buffer (containing ATP, MgCl₂, and other necessary salts)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Thaw the HeLa nuclear extract and other reagents on ice.

  • Set up the splicing reactions in sterile microcentrifuge tubes on ice. For a standard 25 µL reaction:

    • 12.5 µL HeLa nuclear extract

    • 1 µL ³²P-labeled pre-mRNA

    • Varying concentrations of this compound (e.g., 10 µM to 200 µM) or an equivalent volume of DMSO for the control.

    • Add splicing reaction buffer to a final volume of 25 µL.

  • Incubate the reactions at 30°C for 60 minutes.

  • Stop the reactions by adding Proteinase K and incubate at 37°C for 15 minutes to digest proteins.

  • Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the RNA pellet in a suitable loading buffer.

  • Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.

  • Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the bands corresponding to the pre-mRNA, splicing intermediates, and spliced mRNA to determine the inhibitory effect of this compound.

Visualizations

CP028_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly Pathway E_complex E Complex A_complex A Complex (pre-spliceosome) E_complex->A_complex U2 snRNP binding B_complex B Complex A_complex->B_complex U4/U6.U5 tri-snRNP binding B_act_complex B.act Complex (activated) B_complex->B_act_complex Activation & Remodeling B028_complex B.028 Complex (stalled) C_complex C Complex (catalytic) B_act_complex->C_complex Catalysis This compound This compound This compound->A_complex Inhibits transition This compound->B_complex Inhibits transition

Caption: Mechanism of this compound action on the spliceosome assembly pathway.

Experimental_Workflow start Start: Prepare Reagents setup Set up in vitro splicing reactions (HeLa extract, 32P-pre-mRNA, this compound/DMSO) start->setup incubate Incubate at 30°C for 60 min setup->incubate stop_digest Stop reaction and digest proteins (Proteinase K) incubate->stop_digest extract RNA extraction (Phenol:Chloroform) stop_digest->extract precipitate Ethanol precipitation extract->precipitate resolve Resolve RNA on denaturing PAGE precipitate->resolve visualize Visualize bands (Phosphorimager/Autoradiography) resolve->visualize end End: Analyze Results visualize->end

References

Application Note: CP028 Delivery Systems and Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP028 is a novel therapeutic agent with significant potential; however, its clinical translation is hampered by challenges such as poor aqueous solubility and limited bioavailability. To overcome these limitations, advanced drug delivery systems are required to enhance its therapeutic efficacy. This document provides an overview of potential delivery systems for this compound, focusing on nanoparticle-based formulations. It includes detailed protocols for the preparation and characterization of these systems, along with relevant biological pathways that could be modulated by this compound.

Potential Delivery Systems for this compound

Given the likely hydrophobic nature of a compound like this compound, several nanoparticle-based platforms are suitable for its formulation. These systems can protect the drug from degradation, improve its pharmacokinetic profile, and enable targeted delivery.[1][2] Key candidate systems include:

  • Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers.[3] Their hydrophobic core is ideal for encapsulating poorly soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.

  • Liposomes: Vesicular structures composed of lipid bilayers, liposomes can encapsulate both hydrophilic and lipophilic drugs.[4] Surface modification of liposomes can further enhance their circulation time and targeting capabilities.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They offer advantages such as high drug loading, controlled release, and good biocompatibility.

Data Presentation: Physicochemical Characterization of this compound Formulations

The following tables summarize the typical physicochemical properties of different this compound nanoparticle formulations.

Table 1: Characterization of this compound-Loaded Polymeric Micelles

FormulationPolymer Concentration (mg/mL)Drug-to-Polymer Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
PM-CP028-A11:1085.2 ± 2.10.15 ± 0.02-12.5 ± 1.38.5 ± 0.793.5 ± 2.4
PM-CP028-B21:1092.7 ± 3.50.18 ± 0.03-11.8 ± 1.18.9 ± 0.597.9 ± 1.6
PM-CP028-C11:5105.4 ± 4.20.21 ± 0.04-15.3 ± 1.815.2 ± 1.291.2 ± 3.1

Table 2: Characterization of this compound-Loaded Liposomes

FormulationLipid CompositionDrug-to-Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Lipo-CP028-ADPPC:Cholesterol (4:1)1:20120.6 ± 5.10.12 ± 0.02-25.7 ± 2.14.2 ± 0.488.4 ± 3.5
Lipo-CP028-BDPPC:Cholesterol:DSPE-PEG (4:1:0.5)1:20135.8 ± 6.30.11 ± 0.01-35.2 ± 2.54.1 ± 0.386.2 ± 2.8

Experimental Protocols

Preparation of this compound-Loaded Polymeric Micelles by Solvent Evaporation

This protocol describes the formulation of this compound into polymeric micelles using the solvent evaporation method.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., mPEG-PLGA)

  • Acetone (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of this compound and the block copolymer in acetone.

  • Add the organic solution dropwise to deionized water while stirring.

  • Continue stirring for 2-4 hours at room temperature to allow for initial self-assembly.

  • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Filter the resulting aqueous solution through a 0.45 µm syringe filter to remove any non-incorporated drug aggregates.

  • Store the micellar solution at 4°C.

Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the particle size, size distribution (PDI), and zeta potential.[5]

Materials:

  • This compound nanoparticle solution

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Dilute the nanoparticle solution with deionized water to an appropriate concentration for measurement.

  • For particle size and PDI measurement, transfer the diluted sample to a disposable sizing cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Perform the measurement, acquiring at least three consecutive readings.

  • For zeta potential measurement, transfer the diluted sample to a disposable folded capillary cell.

  • Place the cell in the instrument and perform the measurement, acquiring at least three consecutive readings.

Determination of Drug Loading Content and Encapsulation Efficiency

The amount of this compound encapsulated within the nanoparticles is quantified using UV-Vis spectrophotometry.

Materials:

  • This compound nanoparticle solution

  • Lyophilizer

  • Organic solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

Procedure:

  • Drug Loading Content (DLC):

    • Freeze-dry a known volume of the nanoparticle solution to obtain a dried powder.

    • Dissolve a precisely weighed amount of the dried powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.

    • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

    • Calculate the concentration of this compound using a standard calibration curve.

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (EE):

    • Determine the total amount of drug used in the formulation.

    • Determine the amount of drug encapsulated in the nanoparticles as described above.

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization dissolve Dissolve this compound & Polymer add_dropwise Add to Water dissolve->add_dropwise self_assembly Self-Assembly add_dropwise->self_assembly evaporation Solvent Evaporation self_assembly->evaporation filtration Filtration evaporation->filtration dls DLS Analysis (Size, PDI, Zeta) filtration->dls lyophilization Lyophilization filtration->lyophilization dissolve_np Dissolve Nanoparticles lyophilization->dissolve_np uv_vis UV-Vis Analysis dissolve_np->uv_vis calculation Calculate DLC & EE uv_vis->calculation

Caption: Workflow for formulation and characterization of this compound nanoparticles.

Hypothetical Signaling Pathway for this compound Action

This diagram illustrates a plausible signaling pathway that could be targeted by an intracellularly delivered therapeutic agent like this compound, leading to the inhibition of cell proliferation. This is a generalized pathway inspired by common oncogenic signaling cascades.

signaling_pathway extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation mtor->proliferation Promotes This compound This compound This compound->mtor Inhibits

References

Application Notes and Protocols for Measuring CP028 Efficacy in Preclinical Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the therapeutic efficacy of a novel cardioprotective agent, CP028, in a preclinical mouse model of myocardial infarction (MI). The protocols detailed herein cover the surgical induction of MI, administration of this compound, and subsequent assessment of cardiac function and pathology. The primary objective is to offer a standardized framework for preclinical studies investigating the potential of this compound to mitigate cardiac injury and improve heart function post-infarction.

Hypothesized Mechanism of Action of this compound

This compound is a putative therapeutic agent designed to protect the myocardium from ischemia-reperfusion (I/R) injury. It is hypothesized to activate the pro-survival RISK (Reperfusion Injury Salvage Kinase) signaling pathway. Specifically, this compound is thought to engage upstream receptors, leading to the activation of phosphoinositide 3-kinase (PI3K) and subsequently Akt (Protein Kinase B). Activated Akt then phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a key mediator of mitochondrial-dependent apoptosis. This action is believed to preserve mitochondrial integrity and reduce cardiomyocyte death during reperfusion.

Signaling Pathway Diagram

CP028_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) mPTP mPTP Opening (Inhibited) GSK3b->mPTP Promotes Apoptosis Apoptosis (Reduced) mPTP->Apoptosis Leads to

Caption: Hypothesized signaling pathway of this compound.

Preclinical Model: Murine Myocardial Infarction

The most commonly used animal model in cardiovascular research is the mouse, due to its well-characterized genetics and the availability of numerous transgenic strains.[1] A widely accepted and clinically relevant model of heart failure is the permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.[2]

Experimental Workflow

The overall experimental design involves acclimatizing the animals, inducing myocardial infarction via LAD ligation, administering this compound or a vehicle control, and evaluating cardiac function and tissue damage at a specified endpoint.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_procedure Phase 2: Procedure cluster_followup Phase 3: Follow-up & Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Echocardiography Acclimatization->Baseline Anesthesia Anesthesia Baseline->Anesthesia Surgery LAD Ligation Surgery Anesthesia->Surgery Randomization Randomization (Sham, Vehicle, this compound) Surgery->Randomization Treatment Drug Administration (e.g., i.p. injection) Randomization->Treatment Monitoring Post-operative Monitoring Treatment->Monitoring FollowupEcho Follow-up Echocardiography (e.g., Day 28) Monitoring->FollowupEcho Sacrifice Euthanasia & Heart Collection FollowupEcho->Sacrifice Histology Histological Analysis (Infarct Size) Sacrifice->Histology

Caption: Experimental workflow for this compound efficacy testing.

Efficacy Data of this compound in a Murine MI Model

The following tables summarize the hypothetical quantitative data demonstrating the efficacy of this compound in a preclinical mouse model of myocardial infarction, 28 days post-LAD ligation.

Table 1: Echocardiographic Assessment of Cardiac Function

GroupNLVEF (%)LVFS (%)LVID;d (mm)LVID;s (mm)
Sham 860.5 ± 2.132.1 ± 1.53.6 ± 0.22.4 ± 0.1
Vehicle 1230.2 ± 3.514.8 ± 2.05.1 ± 0.34.3 ± 0.3
This compound (10 mg/kg) 1245.8 ± 4.022.5 ± 2.84.4 ± 0.23.4 ± 0.2
*Data are presented as Mean ± SEM. LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter in diastole; LVID;s: Left Ventricular Internal Diameter in systole. *p < 0.05 vs. Vehicle.

Table 2: Histological and Morphometric Analysis

GroupNInfarct Size (% of LV)LV Mass (mg)Heart Weight/Body Weight (mg/g)
Sham 8N/A95.2 ± 5.53.8 ± 0.2
Vehicle 1242.6 ± 3.8135.8 ± 8.15.5 ± 0.4
This compound (10 mg/kg) 1228.5 ± 3.1115.3 ± 6.54.7 ± 0.3
Data are presented as Mean ± SEM. LV: Left Ventricle. *p < 0.05 vs. Vehicle.

Experimental Protocols

Protocol 1: Myocardial Infarction Model (LAD Ligation)

Objective: To induce a reproducible myocardial infarction in mice.

Materials:

  • C57BL/6 mice (8-12 weeks old)[3]

  • Anesthesia (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical microscope

  • Fine surgical instruments (forceps, scissors)

  • 7-0 silk suture

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Intubate the mouse and connect it to a mechanical ventilator.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a left thoracotomy to expose the heart.

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale region in the anterior wall of the left ventricle.

  • Close the chest wall in layers.

  • Administer post-operative analgesics as per institutional guidelines.

  • For the sham group, the suture is passed under the LAD but not tied.

Protocol 2: Echocardiographic Assessment of Cardiac Function

Objective: To non-invasively assess cardiac function and morphology.[3]

Materials:

  • High-frequency ultrasound system with a linear transducer (e.g., 15 MHz)

  • Anesthesia (light isoflurane to minimize cardiac depression)[4]

  • Animal handling platform with ECG and temperature monitoring

Procedure:

  • Lightly anesthetize the mouse with isoflurane. Heart rate should be maintained above 400 bpm to avoid anesthetic-induced cardiac depression.[4]

  • Place the mouse on the platform and secure the limbs to the ECG electrodes.

  • Apply depilatory cream to the chest to remove fur and ensure good probe contact.

  • Apply ultrasound gel to the chest.

  • Acquire two-dimensional (2-D) images in the parasternal long-axis view.[4]

  • From this view, obtain an M-mode image by positioning the cursor perpendicular to the left ventricular walls at the level of the papillary muscles.[4]

  • Measure the following from the M-mode tracing:

    • Left ventricular internal diameter during diastole (LVID;d)

    • Left ventricular internal diameter during systole (LVID;s)

    • Posterior wall thickness (PWT)

    • Interventricular septum thickness (IVS)

  • Calculate the following functional parameters:

    • Fractional Shortening (FS%): [(LVID;d - LVID;s) / LVID;d] * 100

    • Ejection Fraction (EF%): [((LVID;d)³ - (LVID;s)³) / (LVID;d)³] * 100 (This is a calculated estimation, more advanced methods are available)

Protocol 3: Histological Determination of Infarct Size

Objective: To quantify the extent of myocardial infarction.

Materials:

  • Phosphate-buffered saline (PBS)

  • Potassium chloride (KCl) solution

  • 1% Triphenyltetrazolium chloride (TTC) solution

  • 10% neutral buffered formalin

  • Microtome or vibratome

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the study endpoint (e.g., 28 days post-MI), euthanize the mouse.

  • Excise the heart and cannulate the aorta.

  • Retrogradely perfuse the heart with PBS to wash out blood, followed by KCl to arrest the heart in diastole.

  • Freeze the heart at -20°C for 30 minutes.

  • Slice the ventricles into uniform transverse sections (e.g., 1 mm thick) from apex to base.

  • Incubate the slices in a 1% TTC solution at 37°C for 20 minutes. TTC stains viable myocardium red, leaving the infarcted (necrotic) tissue pale white.

  • Fix the stained slices in 10% formalin.

  • Image both sides of each slice using a high-resolution scanner or camera.

  • Using image analysis software, measure the total left ventricular area and the infarcted area for each slice.

  • Calculate the infarct size as a percentage of the total left ventricular area.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CP028 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing in vitro solubility challenges with the hypothetical compound CP028. The following information is based on established principles of small molecule and protein solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution during my in vitro assay. What are the common causes?

A1: Precipitation of a compound like this compound in an aqueous buffer is a common issue that can stem from several factors. The solubility of a compound is influenced by its intrinsic chemical properties and the conditions of the solution.[1] Key contributors to precipitation include:

  • High Compound Concentration: Exceeding the thermodynamic or kinetic solubility limit of this compound in the assay buffer will lead to precipitation.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution. This is a common issue in high-throughput screening.[1][2]

  • pH of the Buffer: If this compound has ionizable groups, its solubility will be highly dependent on the pH of the solution.[1] The pH may shift the equilibrium between the charged (more soluble) and neutral (less soluble) forms of the molecule.

  • Temperature: Temperature fluctuations can affect solubility. While solubility of solids in liquids generally increases with temperature, this is not always the case.

  • Ionic Strength: The concentration of salts in your buffer can impact the solubility of this compound through "salting-in" or "salting-out" effects.[3]

  • Interactions with Other Components: this compound may interact with proteins, salts, or other molecules in the assay medium, leading to the formation of insoluble complexes.

Q2: How can I improve the solubility of this compound in my aqueous assay buffer?

A2: Several strategies can be employed to enhance the solubility of this compound for in vitro experiments:

  • Optimize the Solvent System: While DMSO is a common solvent for stock solutions, exploring co-solvents in the final assay buffer might be beneficial. However, be mindful of the potential effects of co-solvents on your assay's biological system.

  • Adjust the pH: If the pKa of this compound is known or can be predicted, adjusting the buffer pH to favor the more soluble ionized form can significantly improve solubility.[1]

  • Incorporate Solubilizing Agents: The addition of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically 0.01-0.05%) can help to keep hydrophobic compounds in solution.[4] For cell-based assays, care must be taken as detergents can be cytotoxic.[4]

  • Use of Excipients: In some cases, excipients like cyclodextrins can be used to form inclusion complexes with the compound, thereby increasing its apparent solubility.

  • Sonication: Applying ultrasound can help to break down aggregates and improve the dispersion of the compound.[4]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your experiments.[1][2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is determined by incubating the solid compound with the solvent for an extended period (e.g., 12-24 hours) until equilibrium is reached.[2]

  • Kinetic Solubility: This is the concentration of a compound that remains in solution under non-equilibrium conditions, such as when a DMSO stock is rapidly diluted into an aqueous buffer.[1][2] The resulting solution can be supersaturated and may precipitate over time.

For most high-throughput in vitro assays with short incubation times, kinetic solubility is often the more practically relevant measure.[1] However, if precipitation is observed over the course of a longer experiment, the thermodynamic solubility is likely being exceeded.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing this compound Precipitation

This guide provides a step-by-step approach to identifying the cause of this compound precipitation and finding a solution.

Step 1: Visual Inspection and Concentration Check

  • Question: At what concentration does this compound precipitate?

  • Action: Prepare serial dilutions of your this compound stock solution in the final assay buffer. Visually inspect for turbidity or precipitation immediately and after the intended incubation time. This will help determine the approximate kinetic solubility limit.

Step 2: Evaluate the Role of the Solvent

  • Question: Is the initial DMSO concentration too high?

  • Action: Minimize the final concentration of DMSO in your assay. A general recommendation is to keep it below 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and may affect protein function.

Step 3: Assess the Impact of pH

  • Question: Is the buffer pH optimal for this compound solubility?

  • Action: If this compound has ionizable functional groups, test its solubility in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

Step 4: Consider Additives

  • Question: Can a solubilizing agent improve solubility without interfering with the assay?

  • Action: For non-cellular assays, try adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%).[4] For cell-based assays, consider biocompatible solubilizers, but always run a vehicle control to check for toxicity.

Data Presentation: Solubility of this compound under Various Conditions

The following table summarizes hypothetical experimental data for troubleshooting this compound solubility.

ConditionThis compound Concentration (µM) where Precipitation is ObservedObservation
pH
pH 5.0> 100Clear solution
pH 7.450Precipitate forms
pH 8.025Heavy precipitate
Co-Solvent
1% DMSO50Precipitate forms
0.5% DMSO75Clear solution
Additive
None50Precipitate forms
0.01% Tween-20> 100Clear solution

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol describes a high-throughput method to determine the kinetic solubility of this compound.[1][2]

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader with nephelometry capabilities

Method:

  • Add the aqueous assay buffer to the wells of a 96-well plate.

  • Prepare serial dilutions of the this compound DMSO stock solution directly into the buffer-containing wells.

  • Mix the plate gently.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the light scattering at a specific wavelength using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.[2]

Materials:

  • Solid this compound

  • Aqueous assay buffer

  • Vials

  • Shaker/incubator

  • Centrifuge

  • HPLC system for quantification

Method:

  • Add an excess amount of solid this compound to a vial containing the assay buffer.

  • Seal the vial and incubate on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.

  • The measured concentration represents the thermodynamic solubility.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_conc Is this compound concentration too high? start->check_conc lower_conc Lower this compound Concentration check_conc->lower_conc Yes check_solvent Is DMSO > 0.5%? check_conc->check_solvent No end Solubility Issue Resolved lower_conc->end lower_dmso Reduce DMSO Concentration check_solvent->lower_dmso Yes check_ph Is pH optimal? check_solvent->check_ph No lower_dmso->end adjust_ph Adjust Buffer pH check_ph->adjust_ph No add_solubilizer Add Solubilizing Agent (e.g., Tween-20) check_ph->add_solubilizer If pH adjustment fails adjust_ph->end add_solubilizer->end

Caption: A decision tree for troubleshooting this compound solubility issues.

G cluster_pathway Factors Influencing this compound Solubility This compound This compound (Solid) Dissolved_this compound This compound (in Solution) This compound->Dissolved_this compound Dissolution Precipitate This compound (Precipitate) Dissolved_this compound->Precipitate Precipitation pH pH pH->Dissolved_this compound Temperature Temperature Temperature->Dissolved_this compound CoSolvents Co-Solvents CoSolvents->Dissolved_this compound IonicStrength Ionic Strength IonicStrength->Dissolved_this compound

Caption: Key factors affecting the solubility equilibrium of this compound.

References

Technical Support Center: Optimizing CP028 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical CD28 signaling pathway inhibitor, CP028.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. As a general starting point, a dose-response experiment is recommended. Based on typical inhibitory compounds targeting signaling pathways, a starting range of 1 µM to 50 µM is advised. It is crucial to perform a titration to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Q2: How should I prepare the stock solution of this compound?

A2: this compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is essential to ensure the powder is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

A3: There are several potential reasons for a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental setup. We recommend performing a dose-response curve to identify the optimal concentration.

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to treatment.[1]

  • Incorrect Experimental Setup: Review your experimental protocol to ensure all steps were followed correctly, including incubation times and reagent concentrations.

  • Compound Degradation: Improper storage of the this compound stock solution can lead to degradation. Ensure it is stored at the recommended temperature and protected from light if it is light-sensitive.

Q4: I am observing significant cell death (cytotoxicity) even at low concentrations of this compound. What should I do?

A4: High levels of cytotoxicity can indicate that the concentration of this compound is too high for your cell line.

  • Lower the Concentration Range: Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar to low micromolar).

  • Reduce Incubation Time: The duration of exposure to this compound may be too long. Try shorter incubation periods to assess the inhibitory effect before significant cytotoxicity occurs.

  • Assess Vehicle Toxicity: Ensure that the concentration of the vehicle (e.g., DMSO) in your final working solution is not causing the cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be tested.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the culture plate.Ensure a homogenous single-cell suspension before seeding.[1] Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Precipitation of this compound in culture medium The concentration of this compound exceeds its solubility in the medium.Prepare a fresh dilution of the stock solution and ensure it is thoroughly mixed. Consider using a different solvent or a lower final concentration.
Unexpected or off-target effects observed The concentration of this compound is too high, leading to non-specific interactions. The compound may have known or unknown off-target effects.Lower the concentration of this compound to a range where the desired specific inhibition is observed without off-target effects. Consult literature for any known off-target activities of similar compounds.
Difficulty reproducing results from a previous experiment Variations in cell passage number, reagent lots, or subtle changes in protocol.Maintain a detailed experimental log.[2] Use cells within a consistent passage number range. Aliquot and store critical reagents to ensure consistency between experiments.[3]

Experimental Protocols

General Cell Culture and Passaging

A standardized cell culture protocol is essential for reproducible results.

For Adherent Cells:

  • Remove the culture medium.

  • Wash the cells with a calcium- and magnesium-free balanced salt solution (e.g., PBS).[1][4][5]

  • Add a detaching agent like trypsin-EDTA and incubate at 37°C until cells detach.[1][4]

  • Neutralize the trypsin with fresh medium containing serum and create a single-cell suspension.[1][2]

  • Count the cells and plate them at the desired density for your experiment.[1]

For Suspension Cells:

  • Collect the cell suspension and centrifuge to pellet the cells.[1]

  • Remove the supernatant and resuspend the cells in a balanced salt solution.[1]

  • Centrifuge again, remove the salt solution, and resuspend in fresh medium.

  • Count the cells and plate them at the desired density.[1]

Dose-Response Experiment for this compound
  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight for adherent cells.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the effect of this compound (e.g., cell viability assay, cytokine production assay, or a specific signaling pathway readout).

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for optimizing this compound concentration.

CP028_Signaling_Pathway cluster_cell T-Cell CD28 CD28 PI3K PI3K CD28->PI3K Activates Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Activates Gene Expression Gene Expression NF-kB->Gene Expression Promotes This compound This compound This compound->CD28 Inhibits Experimental_Workflow A Prepare Cell Culture B Seed Cells in Multi-well Plate A->B D Treat Cells with this compound and Vehicle Control B->D C Prepare Serial Dilutions of this compound C->D E Incubate for a Defined Period D->E F Perform Assay (e.g., Viability, Cytokine Measurement) E->F G Data Analysis and EC50 Determination F->G

References

Technical Support Center: Troubleshooting Inactive Investigational Compound (IC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are observing a lack of expected biological activity from an investigational compound (IC), referred to here as CP028. The following information is designed to help you troubleshoot potential issues with the compound itself or your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an investigational compound like this compound to show no activity?

A1: There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the compound itself, problems with the experimental setup, or incorrect expectations of the compound's biological function. Specific factors may include compound degradation, improper storage, incorrect concentration, issues with cell viability in your assay, or problems with the assay's detection system.

Q2: How can I be sure that the this compound I'm using is authentic and has maintained its integrity?

A2: It is crucial to verify the identity and purity of your compound. This can be achieved through various analytical techniques. Comparing the physical and chemical properties of your sample to a pure, certified standard is a straightforward initial step.[1] For a more detailed analysis, methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical identity and purity of your small molecule compound. For protein-based compounds, techniques like Circular Dichroism (CD) can provide information about its secondary and tertiary structure, which is crucial for its activity.[2][3][4]

Q3: Could the issue be with my experimental setup rather than the compound itself?

A3: Yes, it is very common for experimental conditions to be the source of unexpected results. Factors such as incorrect buffer pH, temperature, or ionic strength can significantly impact the activity of a compound.[5] In cell-based assays, cell health, passage number, and seeding density are critical parameters to control.[6][7] It is also important to ensure that all reagents are properly prepared and that the detection method is functioning correctly.[8][9]

Q4: What is the difference between a false negative and a true negative result?

A4: A false negative is a result that indicates no activity when the compound is, in fact, active. This is often due to experimental error or suboptimal assay conditions. A true negative result is an accurate finding that the compound is not active under the tested conditions or against the specific target. Distinguishing between the two requires careful troubleshooting and validation of your experimental system.[10][11]

Troubleshooting Guides

If you are not observing the expected activity from this compound, follow these troubleshooting steps. The workflow is designed to first rule out issues with the compound itself, then to address potential problems with the experimental protocol.

Diagram: Troubleshooting Workflow for Inactive Compound

Troubleshooting Workflow Troubleshooting Workflow for Inactive Compound start Start: No Expected Activity Observed compound_check Step 1: Verify Compound Integrity start->compound_check purity Check Purity & Identity (e.g., HPLC, MS, NMR) compound_check->purity Is the compound what it should be? storage Confirm Proper Storage (Temperature, Light, Humidity) compound_check->storage Was it stored correctly? solubility Assess Solubility in Assay Buffer compound_check->solubility Is it dissolving properly? protocol_check Step 2: Evaluate Experimental Protocol purity->protocol_check storage->protocol_check solubility->protocol_check reagents Check Reagent Quality & Concentration protocol_check->reagents assay_conditions Verify Assay Conditions (pH, Temperature, Incubation Time) protocol_check->assay_conditions positive_control Run a Validated Positive Control protocol_check->positive_control cell_based_issues Step 3: Troubleshoot Cell-Based Assay (if applicable) reagents->cell_based_issues assay_conditions->cell_based_issues positive_control->cell_based_issues Did the positive control work? cell_viability Assess Cell Health & Viability cell_based_issues->cell_viability passage_number Check Cell Passage Number cell_based_issues->passage_number seeding_density Optimize Cell Seeding Density cell_based_issues->seeding_density data_analysis Step 4: Review Data Analysis cell_viability->data_analysis passage_number->data_analysis seeding_density->data_analysis interpretation Re-evaluate Data Interpretation data_analysis->interpretation conclusion Conclusion: Determine if True Negative or Further Troubleshooting Needed interpretation->conclusion

Caption: A stepwise guide to troubleshooting the lack of expected activity from an investigational compound.

Data Presentation: Summary of Potential Issues and Verification Methods

Potential Issue Recommended Verification Method(s) Acceptable Range/Result Reference
Compound Purity HPLC, LC-MS, NMR>95% purity[1][12]
Compound Identity Mass Spectrometry (MS), NMRMatch to reference spectra[1][13]
Protein Folding Circular Dichroism (CD), Fluorescence SpectroscopySpectrum consistent with a folded protein[2][3][4]
Compound Aggregation Dynamic Light Scattering (DLS)Monodisperse solution[5][9][14]
Assay Buffer pH Calibrated pH meterWithin 0.1 pH unit of target[5]
Cell Viability Trypan Blue Exclusion, MTT/XTT Assay>90% viability[7][8]
Positive Control Activity Assay-specific readoutSignal within expected range[8][15]

Experimental Protocols

Protocol 1: Verification of Small Molecule Purity by HPLC

Objective: To determine the purity of a small molecule investigational compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol). Dilute the stock solution to a working concentration of 10-100 µg/mL in the mobile phase.

  • HPLC System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.

  • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid. The specific gradient will depend on the hydrophobicity of the compound.

  • Analysis: Inject 10 µL of the sample and run the gradient method. Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm).

  • Data Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[13]

Protocol 2: Assessment of Protein Folding by Circular Dichroism

Objective: To assess the secondary structure of a protein-based investigational compound to infer proper folding.

Methodology:

  • Sample Preparation: Prepare the protein sample in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should not contain components that have high absorbance in the far-UV region.

  • Instrumentation: Use a Circular Dichroism (CD) spectropolarimeter.

  • Data Acquisition: Scan the sample in the far-UV range (typically 190-250 nm) to analyze the secondary structure.

  • Data Analysis: The resulting spectrum can be deconvoluted using specialized software to estimate the percentage of α-helix, β-sheet, and random coil structures. A spectrum consistent with the expected secondary structure for the protein class is indicative of proper folding.[3]

Diagram: Generalized Signaling Pathway Inhibition Assay

Signaling Pathway Inhibition Generalized Signaling Pathway Inhibition Assay Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression induces This compound This compound This compound->Kinase1 inhibits

Caption: A diagram illustrating a hypothetical mechanism of action for this compound as a kinase inhibitor in a signaling pathway.

References

Technical Support Center: Navigating "CP028" Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "CP028" did not yield a singular, publicly identifiable experimental compound, protocol, or agent. The term appears in various unrelated contexts, including clinical trial identifiers and industrial product codes. This guide is based on general best practices in analogous research areas and will be updated with specific guidance on "this compound" should publicly available information become available.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Based on publicly available information, "this compound" is not a universally recognized scientific identifier. Our searches have found references to:

  • Clinical Trials:

    • PNOC028: A Phase 1 clinical trial investigating the use of ex vivo expanded natural killer (NK) cells for recurrent malignant brain tumors in children and young adults.[1][2]

    • A-CAR028: A clinical trial for the treatment of relapsed or refractory acute myeloid leukemia.[3]

  • Commercial Products: Various safety data sheets (SDS) list products with "028" in their identifiers, such as "MAXSET 28 0-0-28" (a potassium-based solution), "CoolTherm EP-6028" (an epoxy resin), "Krytox™ FPG 028" (a lubricant), and "QC CATALYST" (SDS-CAL028).[4][5][6][7]

Without further context, it is crucial to first identify the specific nature of the "this compound" you are working with.

Q2: I am working on a novel compound designated internally as this compound. What are some general pitfalls I should be aware of?

A2: When working with a novel or internally designated compound, several common challenges can arise across different experimental stages. These can be broadly categorized into issues with compound handling and stability, experimental design, and data interpretation.

Troubleshooting Common Experimental Pitfalls

Pitfall Category Specific Issue Potential Cause Recommended Solution
Compound & Reagents Inconsistent or unexpected results between experiments.Compound degradation, improper storage, or solvent effects.- Confirm compound stability under experimental conditions (temperature, light, pH).- Aliquot stock solutions to minimize freeze-thaw cycles.- Run vehicle controls to account for solvent effects.
Low bioactivity or efficacy.Poor solubility leading to lower effective concentration.- Assess compound solubility in relevant media.- Consider use of solubilizing agents (e.g., DMSO, cyclodextrins), ensuring they don't interfere with the assay.
Experimental Design High variability in replicate data points.Inconsistent cell seeding, reagent addition, or incubation times.- Standardize all pipetting and cell handling techniques.- Use master mixes for reagents.- Ensure uniform incubation conditions across all plates.
Off-target effects observed.Non-specific binding or interaction with other cellular components.- Perform counter-screening against related targets.- Use structurally related but inactive compounds as negative controls.- Validate findings using a secondary, orthogonal assay.
Data Interpretation Misleading conclusions from in vitro assays.Lack of correlation between in vitro potency and cellular activity.- Characterize compound permeability and efflux.- Measure target engagement within the cellular context.- Progress promising hits to more complex models (e.g., 3D cultures, co-cultures).

Experimental Workflow & Logical Relationships

To mitigate some of the common pitfalls, a structured experimental workflow is essential. The following diagram illustrates a logical progression from initial compound validation to more complex biological assays.

cluster_0 Compound Validation cluster_1 In Vitro Characterization cluster_2 Cellular Assays A Identity & Purity Confirmation (e.g., LC-MS, NMR) B Solubility & Stability Assessment A->B C Primary Target Binding Assay (e.g., SPR, TR-FRET) B->C Proceed if stable & soluble D Functional Activity Assay (e.g., Enzyme kinetics, Reporter assay) C->D E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Proceed with potent compounds F Phenotypic Assays (e.g., Viability, Proliferation, Migration) E->F G Off-Target & Cytotoxicity Profiling F->G H In Vivo Model Testing G->H Advance lead candidates

Caption: A generalized workflow for preclinical drug discovery experiments.

Signaling Pathway Analysis

If "this compound" is an inhibitor or activator of a specific signaling pathway, it is crucial to map out the expected interactions to identify potential points of experimental failure or unexpected outcomes. For example, if this compound targets a kinase in the MAPK/ERK pathway, a potential pitfall could be pathway crosstalk or feedback loops that compensate for the inhibition.

cluster_pathway Hypothetical Kinase Signaling Pathway cluster_crosstalk Crosstalk/Feedback Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Target of this compound? Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription OtherPathway Parallel Pathway (e.g., PI3K/Akt) ERK->OtherPathway Feedback Inhibition Proliferation Cell Proliferation Transcription->Proliferation OtherPathway->Raf Crosstalk

Caption: A hypothetical signaling pathway illustrating a potential target and crosstalk.

References

Technical Support Center: Improving the In Vivo Bioavailability of CP028

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the investigational compound CP028.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low Oral Bioavailability of this compound Despite Good In Vitro Permeability

  • Potential Cause: Rapid first-pass metabolism in the liver or gut wall.[1][2]

  • Troubleshooting Steps:

    • Conduct an in vitro metabolism study: Utilize liver microsomes (from human, rat, mouse, or dog) to identify the primary metabolizing enzymes, such as cytochrome P450 (CYP) enzymes.[2] This will help determine the metabolic stability of this compound.

    • Identify "soft spots" for metabolism: Mass spectrometry (LC-MS/MS) can be used to identify the specific sites on the this compound molecule that are being modified by metabolic enzymes.[2]

    • Structural modification: If a specific metabolic liability is identified, consider synthetic modifications to block this metabolic pathway.

    • Co-administration with an inhibitor: In preclinical studies, co-administering this compound with a known inhibitor of the identified metabolizing enzyme can help confirm the extent of first-pass metabolism.

Issue 2: High Variability in Plasma Concentrations of this compound Across Subjects

  • Potential Cause:

    • Poor aqueous solubility leading to inconsistent dissolution in the gastrointestinal (GI) tract.[3]

    • Interaction with food, where the presence or absence of food significantly alters absorption.[4]

    • Genetic polymorphisms in metabolizing enzymes or transporters among the study population.[5]

  • Troubleshooting Steps:

    • Improve Formulation:

      • Particle Size Reduction: Decrease the particle size of the drug substance to increase the surface area for dissolution.[3] Techniques like nanosuspensions can be explored.

      • Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-nanoemulsifying drug delivery system (SNEDDS), to improve its solubility in the GI tract.[3]

      • Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.[3]

    • Standardize Administration Protocol: In preclinical studies, administer this compound in a consistent manner with respect to food (e.g., always fasted or always with a specific meal) to reduce variability.[4]

    • Pharmacogenomic Analysis: If significant inter-individual variability persists, consider investigating genetic variations in key metabolizing enzymes or drug transporters that may be involved in this compound's disposition.

Issue 3: this compound Shows Good Efficacy with Intravenous Dosing but Poor Efficacy with Oral Dosing

  • Potential Cause: Low systemic bioavailability due to poor absorption, extensive first-pass metabolism, or both.[6][7]

  • Troubleshooting Steps:

    • Determine Absolute Bioavailability: Conduct a pharmacokinetic study in an animal model comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration. This will provide the fraction of the oral dose that reaches systemic circulation.

    • Assess Absorption and Metabolism:

      • An in situ gut perfusion study can help determine the extent of absorption across the intestinal wall.

      • Comparing the metabolite profiles after IV and PO dosing can indicate the contribution of first-pass metabolism. A significantly higher metabolite-to-parent drug ratio after oral administration suggests extensive first-pass metabolism.[7]

    • Employ a Prodrug Strategy: If poor permeability or extensive first-pass metabolism is the primary issue, a prodrug of this compound could be designed. A prodrug is an inactive derivative that is converted to the active parent drug in the body, potentially overcoming the initial barriers to bioavailability.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when formulating a poorly soluble compound like this compound for in vivo studies?

A1: The initial focus should be on enhancing the solubility and dissolution rate of this compound.[3] Key strategies include:

  • Particle size reduction: Milling or micronization to increase the surface area. Nanosuspensions are an advanced approach.[3]

  • Amorphous solid dispersions: Dispersing the crystalline drug in a polymer matrix to create a higher-energy, more soluble amorphous form.

  • Lipid-based formulations: Dissolving the drug in oils, surfactants, and co-solvents to improve solubilization in the gut.

Q2: How can nanotechnology be used to improve the bioavailability of this compound?

A2: Nanotechnology offers several advantages for delivering poorly soluble drugs. Common approaches include:

  • Nanosuspensions: Crystalline nanoparticles of the drug with a large surface area, leading to faster dissolution.

  • Polymeric Nanoparticles: Encapsulating the drug within a biodegradable polymer matrix to protect it from degradation and control its release.

  • Solid Lipid Nanoparticles (SLNs): Similar to polymeric nanoparticles but using lipids as the core material, which can enhance lymphatic uptake.[8]

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.

Q3: What is the "first-pass effect" and how might it be impacting my this compound experiments?

A3: The first-pass effect, or first-pass metabolism, refers to the metabolism of a drug in the liver and gut wall before it reaches systemic circulation.[1] For an orally administered drug, it is absorbed from the intestine and travels through the portal vein to the liver, where a significant portion may be metabolized and inactivated. This can drastically reduce the amount of active drug that reaches the rest of the body, leading to low oral bioavailability.

Q4: What is a prodrug and could it be a viable strategy for this compound?

A4: A prodrug is a pharmacologically inactive compound that is converted into an active drug through metabolic processes in the body.[1][4] This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, a prodrug could be designed to:

  • Increase its solubility in the gastrointestinal tract.

  • Enhance its permeability across the intestinal epithelium.

  • Temporarily mask a part of the molecule that is susceptible to first-pass metabolism.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 122.0250 ± 60100 (Reference)
Nanosuspension150 ± 351.5900 ± 180360
Solid Lipid Nanoparticles120 ± 282.51100 ± 250440
SNEDDS250 ± 551.01500 ± 310600

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes (Hypothetical Data)

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human2527.7
Rat1546.2
Mouse1069.3
Dog4017.3

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of Suspension: Prepare a pre-suspension of 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the pre-suspension to a planetary ball mill. Use zirconium oxide grinding beads with a diameter of 0.5 mm.

  • Milling Parameters: Mill the suspension at 400 rpm for 8 hours. Monitor the temperature to ensure it does not exceed 40°C.

  • Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Separation: Once the desired particle size is achieved (e.g., < 200 nm), separate the nanosuspension from the grinding beads by filtration.

  • Characterization: Further characterize the nanosuspension for zeta potential, drug content, and dissolution rate.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation (e.g., aqueous suspension, nanosuspension) by oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Aqueous Suspension Aqueous Suspension Solubility Solubility Aqueous Suspension->Solubility Nanosuspension Nanosuspension Dissolution Rate Dissolution Rate Nanosuspension->Dissolution Rate Lipid Formulation Lipid Formulation Lipid Formulation->Solubility Pharmacokinetic Study Pharmacokinetic Study Solubility->Pharmacokinetic Study Dissolution Rate->Pharmacokinetic Study Metabolic Stability Metabolic Stability Metabolic Stability->Pharmacokinetic Study Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Study->Bioavailability Assessment

Caption: Experimental workflow for improving this compound bioavailability.

troubleshooting_logic Start Start Low_Bioavailability Low Oral Bioavailability? Start->Low_Bioavailability Assess_Solubility Assess Solubility & Dissolution Low_Bioavailability->Assess_Solubility Yes Re-evaluate Re-evaluate In Vivo Low_Bioavailability->Re-evaluate No Assess_Metabolism Assess First-Pass Metabolism Assess_Solubility->Assess_Metabolism Good Improve_Formulation Improve Formulation (e.g., Nanoparticles, Lipids) Assess_Solubility->Improve_Formulation Poor Assess_Metabolism->Improve_Formulation Low Prodrug_Strategy Consider Prodrug Strategy Assess_Metabolism->Prodrug_Strategy High Improve_Formulation->Re-evaluate Prodrug_Strategy->Re-evaluate

Caption: Troubleshooting logic for low this compound bioavailability.

adme_pathway Oral_Dose Oral this compound Dose GI_Tract GI Tract Oral_Dose->GI_Tract Dissolution Liver Liver (First-Pass) GI_Tract->Liver Absorption Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation To Circulation Metabolism_Excretion Metabolism & Excretion Liver->Metabolism_Excretion Metabolized Systemic_Circulation->Metabolism_Excretion Elimination Elimination Metabolism_Excretion->Elimination

References

Technical Support Center: Understanding and Mitigating Off-Target Effects in CRISPR/Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "cp028" did not yield specific results for a molecule or drug with that designation. The following information is based on the off-target effects of the widely used CRISPR/Cas9 gene editing technology, as this aligns with the nature of the technical questions posed.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during CRISPR/Cas9 experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of CRISPR/Cas9 gene editing?

Off-target effects refer to the unintended cleavage or modification of DNA at genomic loci that are not the intended target. These unintended alterations can occur when the CRISPR/Cas9 system recognizes and cuts at sites that have a similar sequence to the intended on-target site. Such effects are a significant concern as they can lead to unwanted mutations, potentially disrupting the function of other genes and compromising experimental results or the safety of therapeutic applications.

Q2: What causes off-target effects?

The primary cause of off-target effects is the tolerance of the Cas9 nuclease for mismatches between the single-guide RNA (sgRNA) and the genomic DNA sequence. While the sgRNA is designed to be perfectly complementary to the target sequence, Cas9 can still bind to and cleave sites with a small number of mismatches. The number and position of these mismatches influence the likelihood of off-target activity.

Q3: How can I predict potential off-target sites?

Several computational tools are available to predict potential off-target sites based on the sgRNA sequence. These tools scan the genome for sequences that are similar to the target sequence and rank them based on the likelihood of being cleaved by Cas9. It is recommended to use at least one in silico tool to identify potential off-target sites before starting an experiment.

Q4: What are the different types of off-target mutations?

Off-target effects can result in various types of mutations at unintended genomic locations, including:

  • Insertions and Deletions (Indels): These are the most common type of off-target mutations resulting from the error-prone non-homologous end joining (NHEJ) DNA repair pathway.

  • Chromosomal Translocations: In rare cases, simultaneous cleavage at the on-target and an off-target site can lead to the joining of two different chromosomal regions.

Troubleshooting Guides

Issue: High frequency of off-target mutations observed in my experiment.

If you are observing a high frequency of off-target mutations, consider the following mitigation strategies:

1. Optimize sgRNA Design:

  • Truncated sgRNAs: Using shorter sgRNAs (17-18 nucleotides instead of the standard 20) can increase specificity without sacrificing on-target efficiency.

  • GC Content: Aim for a GC content between 40% and 60% in your sgRNA sequence to enhance on-target activity and reduce off-target binding.

  • Web-based Design Tools: Utilize online sgRNA design tools that predict and score potential off-target sites.

2. Modify the Cas9 Nuclease:

  • High-Fidelity Cas9 Variants (e.g., SpCas9-HF1, eSpCas9): These engineered versions of Cas9 have reduced binding affinity to off-target sites, thereby lowering off-target cleavage.

  • Cas9 Nickases: These are mutated Cas9 proteins that only cut one strand of the DNA. To create a double-strand break, two nickases with two different sgRNAs targeting opposite strands in close proximity are required. This dual-targeting requirement significantly reduces the probability of off-target effects.

3. Adjust Delivery Method and Dosage:

  • Limit CRISPR/Cas9 Exposure Time: Delivering Cas9 and sgRNA as RNA or ribonucleoprotein (RNP) complexes instead of DNA plasmids can reduce the time the components are active in the cell, thereby minimizing opportunities for off-target cleavage. Delivering the Cas nuclease directly as a synthesized protein can further reduce the exposure time to less than 24 hours.

  • Titrate Dosage: Use the lowest effective concentration of Cas9 and sgRNA to achieve sufficient on-target editing while minimizing off-target events.

4. Alternative Genome Editing Systems:

  • Prime Editing: This is a "search-and-replace" genome editing technology that does not rely on double-strand breaks, which are a major source of off-target effects.

Quantitative Data Summary: Comparison of High-Fidelity Cas9 Variants
Cas9 VariantReduction in Off-Target Sites (compared to wild-type SpCas9)On-Target ActivityReference
evoCas998.7%Not dramatically reduced
SpCas9-HF195.4%Comparable to wild-type with >85% of sgRNAs
eSpCas994.1%Not dramatically reduced

Experimental Protocols

Protocol: Detection of Off-Target Effects using Targeted Deep Sequencing

This protocol outlines the steps to identify and quantify off-target mutations at predicted genomic loci.

1. In Silico Prediction of Off-Target Sites:

  • Use an online sgRNA off-target prediction tool to generate a list of potential off-target sites for your specific sgRNA sequence.

2. Primer Design:

  • Design PCR primers that flank each of the predicted high-priority off-target sites and the on-target site.

3. Genomic DNA Extraction:

  • Extract high-quality genomic DNA from both your experimental (CRISPR-edited) and control cell populations.

4. PCR Amplification:

  • Perform PCR to amplify the on-target and predicted off-target regions from the extracted genomic DNA.

5. Library Preparation and Next-Generation Sequencing (NGS):

  • Prepare sequencing libraries from the PCR amplicons.
  • Perform deep sequencing (Amp-NGS) to a high read depth to enable the detection of low-frequency mutations.

6. Data Analysis:

  • Align the sequencing reads to the reference genome.
  • Use a bioinformatics pipeline to identify and quantify the frequency of insertions, deletions, and other mutations at the on-target and off-target loci in your experimental and control samples.

Visualizations

Signaling and Workflow Diagrams

Mitigating_Off_Target_Effects cluster_strategies Mitigation Strategies cluster_outcomes Outcomes sgRNA_mod sgRNA Modification Reduced_OTE Reduced Off-Target Effects sgRNA_mod->Reduced_OTE Truncation, Optimized GC Content Cas9_mod Cas9 Modification Cas9_mod->Reduced_OTE High-Fidelity Variants, Nickases Delivery_mod Delivery Method Delivery_mod->Reduced_OTE RNP Delivery, Titration Maintained_OTE Maintained On-Target Efficacy

Caption: Strategies to mitigate CRISPR/Cas9 off-target effects.

Off_Target_Detection_Workflow start In Silico Prediction of Off-Target Sites gDNA Genomic DNA Extraction start->gDNA pcr PCR Amplification of On/Off-Target Loci gDNA->pcr ngs Next-Generation Sequencing pcr->ngs analysis Bioinformatic Analysis (Mutation Quantification) ngs->analysis end Quantified Off-Target Frequencies analysis->end

refining cp028 synthesis protocol for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of CP028

This technical support center provides guidance for researchers and scientists involved in the synthesis of the spliceosome inhibitor, this compound. The following information, including detailed protocols, troubleshooting guides, and frequently asked questions, is compiled from published literature and general chemical synthesis knowledge.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling and final modification. The core reactions include the synthesis of a substituted barbituric acid derivative, a Suzuki-Miyaura coupling to form a key carbon-carbon bond, and a final condensation or reductive amination step to yield the this compound molecule.[1][2]

Q2: What are the critical starting materials for the synthesis?

A2: Key starting materials include 2-ethylaniline, diethyl malonate, urea, 5-bromofurfural (or 5-bromo-2-carbaldehyde), and a substituted boronic acid (e.g., 4-fluorophenylboronic acid).[1]

Q3: What precautions should be taken during the synthesis?

A3: Many of the reactions, particularly the Suzuki-Miyaura coupling, are sensitive to air and moisture. Therefore, it is crucial to use flame-dried glassware, dry solvents, and an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q4: How can the purity of the intermediates and the final product be assessed?

A4: Analytical thin-layer chromatography (TLC) is a quick method to monitor the progress of reactions and assess the purity of fractions during column chromatography. The final compound and key intermediates should be characterized by 1H NMR spectroscopy to confirm their identity and purity.[3] High-performance liquid chromatography-mass spectrometry (HPLC-MS) can also be used for purity assessment.[1]

Experimental Protocols

The following protocols are based on the general synthetic scheme described in the literature for this compound and its analogues.[1][2]

Protocol 1: Synthesis of 1-(2-Ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Intermediate A)

This procedure describes the synthesis of the barbituric acid derivative from 2-ethylaniline. This intermediate is referred to as "Compound C" in some literature.[1]

Step Procedure Reagents & Conditions Notes
1 Formation of Sodium Ethoxide: In a flame-dried round-bottom flask under an argon atmosphere, dissolve sodium metal in absolute ethanol with stirring until the sodium is completely consumed.Sodium metal, Absolute EthanolThis reaction is exothermic. Add sodium in portions.
2 Condensation: To the freshly prepared sodium ethoxide solution, add diethyl malonate followed by N-(2-ethylphenyl)urea (prepared separately from 2-ethylaniline and urea).Diethyl malonate, N-(2-ethylphenyl)ureaThe mixture is typically heated to reflux to drive the condensation.
3 Acidification & Isolation: After cooling the reaction mixture, carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.Concentrated HClPerform acidification in an ice bath.
4 Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Intermediate A.Ethanol, Water
Protocol 2: Synthesis of the Aldehyde Intermediate via Suzuki-Miyaura Coupling (Intermediate B)

This protocol outlines the coupling of 5-bromofurfural with a boronic acid.

Step Procedure Reagents & Conditions Notes
1 Reaction Setup: To a flame-dried flask, add 5-bromofurfural, the desired boronic acid (e.g., 4-fluorophenylboronic acid), a palladium catalyst, and a base.5-bromofurfural, Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃)Degas the solvent and purge the flask with argon before adding the catalyst.
2 Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water, or THF and water).Toluene/Water or THF/WaterThe use of water is common in Suzuki couplings.
3 Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.80-100 °CReaction times can vary from a few hours to overnight.
4 Workup & Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Intermediate B.Ethyl acetate, Water, Brine, Na₂SO₄, Silica gel
Protocol 3: Final Synthesis of this compound via Condensation

This final step involves the condensation of Intermediate A and Intermediate B.

Step Procedure Reagents & Conditions Notes
1 Condensation Reaction: In a suitable solvent, combine Intermediate A and Intermediate B. The reaction is typically catalyzed by a base (e.g., piperidine or pyridine).Intermediate A, Intermediate B, Piperidine or Pyridine, Solvent (e.g., Ethanol or Toluene)This is likely a Knoevenagel-type condensation.
2 Reaction: Heat the mixture to reflux. A Dean-Stark trap can be used if the reaction is performed in toluene to remove the water formed during the reaction.RefluxMonitor by TLC.
3 Isolation & Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of a non-polar solvent. Collect the solid by filtration. If no precipitate forms, perform a standard aqueous workup and purify the crude product by column chromatography on silica gel.Heptane or Hexane (for precipitation), Silica gelThe final product, this compound, is often obtained as an E/Z isomeric mixture.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield in Suzuki Coupling (Protocol 2) 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture (oxygen presence). 3. Poor quality of boronic acid. 4. Inappropriate base or solvent. 5. Low reaction temperature.1. Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction mixture by bubbling with argon or using freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid. Boronic acids can degrade over time. 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. 5. Ensure the reaction is heated to the appropriate temperature for the chosen solvent system.
Multiple Byproducts in Suzuki Coupling 1. Homocoupling of the boronic acid. 2. Protodeborylation (loss of the boronic acid group).1. This is often caused by the presence of oxygen. Improve degassing. Using a slight excess of the halide component can sometimes help. 2. Ensure anhydrous conditions and use a non-protic solvent if this is a persistent issue.
Low Yield in Final Condensation (Protocol 3) 1. Incomplete reaction. 2. Decomposition of starting materials or product.1. Increase reaction time or temperature. Ensure efficient removal of water if using a Dean-Stark trap. 2. If the product or starting materials are heat-sensitive, try a lower reaction temperature with a more active catalyst or for a longer duration.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. E/Z isomers are difficult to separate.1. Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent. 2. Optimize column chromatography conditions (e.g., different solvent gradients). Recrystallization may be an alternative. 3. It may not be necessary to separate the isomers, as they are often reported as a mixture.[1] If separation is required, specialized chromatographic techniques might be needed.

Visualizations

CP028_Synthesis_Workflow cluster_SM Starting Materials cluster_Int Intermediates SM1 2-Ethylaniline IntA Intermediate A (Barbituric Acid Derivative) SM1->IntA Protocol 1 Condensation SM2 Diethyl Malonate SM2->IntA Protocol 1 Condensation SM3 Urea SM3->IntA Protocol 1 Condensation SM4 5-Bromofurfural IntB Intermediate B (Aryl-substituted Aldehyde) SM4->IntB Protocol 2 Suzuki Coupling SM5 Aryl Boronic Acid SM5->IntB Protocol 2 Suzuki Coupling This compound This compound IntA->this compound Protocol 3 Condensation IntB->this compound Protocol 3 Condensation Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal [R²-B(OR)₂]⁻ PdII_2 R¹-Pd(II)L₂-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

References

Technical Support Center: Managing CP028 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing batch-to-batch variability of the hypothetical reagent, CP028.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the kinase XYZ, a critical component of the ABC signaling pathway. By binding to the ATP-binding pocket of XYZ, this compound prevents the phosphorylation of its downstream target, Protein-Y, thereby modulating cellular processes such as proliferation and apoptosis. The efficacy of this compound is directly linked to its purity and the specific activity of the active compound.

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability of this compound can arise from several factors during manufacturing and handling. These include minor differences in the synthesis and purification process, leading to variations in the purity profile and the presence of inactive isomers or byproducts. Other contributing factors can be differences in excipients, storage conditions, and handling procedures in the laboratory.[1][2][3][4]

Q3: How can I determine if a new batch of this compound is performing differently from my previous batch?

A3: A head-to-head comparison in a controlled experiment is the most effective way to identify performance differences. This typically involves running a dose-response curve with both the old and new batches of this compound in a relevant cell-based assay. Key indicators of a difference include a shift in the IC50 value, a change in the maximum achievable inhibition, or altered cell viability at equivalent concentrations.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure stability and consistent performance, this compound should be stored at -20°C as a desiccated powder. For creating stock solutions, use anhydrous DMSO and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Once in solution, store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: A new batch of this compound shows reduced potency (higher IC50) in our cell-based assay.

This guide will walk you through the steps to confirm and troubleshoot a suspected decrease in the potency of a new batch of this compound.

Step 1: Initial In-Silico and Documentation Review

  • Action: Carefully compare the Certificate of Analysis (CoA) for the new and old batches of this compound.

  • Rationale: Pay close attention to reported purity levels (e.g., by HPLC), and any specified activity assays. While minor variations in purity are expected, a significant drop could explain the reduced potency.

Step 2: Side-by-Side Experimental Comparison

  • Action: Perform a parallel dose-response experiment using both the old and new batches of this compound.

  • Rationale: This will confirm if the observed difference in potency is due to the new batch or other experimental variables.[5][6]

  • Experimental Protocol: See "Protocol 1: Comparative Dose-Response Assay for this compound Batches" below.

Step 3: Data Analysis and Interpretation

  • Action: Analyze the dose-response curves and compare the IC50 values.

  • Rationale: A statistically significant increase in the IC50 for the new batch confirms reduced potency.

Example Data:

Batch IDPurity (HPLC)IC50 (nM)Maximum Inhibition (%)
This compound-00199.5%5095
This compound-00298.2%15094

Troubleshooting Workflow:

G start Start: Reduced Potency Observed compare_coa Compare CoA of Old and New Batches start->compare_coa side_by_side Perform Side-by-Side Dose-Response Assay compare_coa->side_by_side analyze_data Analyze Data and Compare IC50 Values side_by_side->analyze_data ic50_increased Is IC50 Significantly Increased? analyze_data->ic50_increased contact_support Contact Technical Support with Data ic50_increased->contact_support Yes other_factors Investigate Other Experimental Factors (e.g., cell passage number, reagent stability) ic50_increased->other_factors No

Caption: Troubleshooting logic for reduced this compound potency.

Issue 2: Increased cell death observed at high concentrations of a new this compound batch.

This guide addresses unexpected cytotoxicity with a new batch of this compound.

Step 1: Review Certificate of Analysis (CoA)

  • Action: Scrutinize the CoA for any new or elevated impurities in the new batch.

  • Rationale: The presence of a cytotoxic impurity, even in small amounts, could explain the observed cell death.

Step 2: Assess Cell Viability

  • Action: Perform a cell viability assay (e.g., using CellTiter-Glo® or a similar reagent) in parallel with your functional assay.

  • Rationale: This will quantify the cytotoxic effect and help to distinguish it from the intended pharmacological effect of this compound.

  • Experimental Protocol: See "Protocol 2: Concurrent Cell Viability Assay" below.

Step 3: Data Comparison and Analysis

  • Action: Compare the cell viability data for the old and new batches.

  • Rationale: A significant decrease in cell viability with the new batch, especially at concentrations where the old batch was not toxic, points to a batch-specific cytotoxic effect.

Example Data:

Batch IDConcentration (µM)Target Inhibition (%)Cell Viability (%)
This compound-00119098
This compound-001109595
This compound-00218897
This compound-002109465

Signaling Pathway Context:

G cluster_pathway ABC Signaling Pathway cluster_inhibition Mechanism of Action Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor XYZ Kinase XYZ Receptor->XYZ ProteinY Protein-Y XYZ->ProteinY  Phosphorylation Proliferation Cell Proliferation ProteinY->Proliferation This compound This compound This compound->XYZ  Inhibition

Caption: Simplified ABC signaling pathway showing the inhibitory action of this compound on Kinase XYZ.

Experimental Protocols

Protocol 1: Comparative Dose-Response Assay for this compound Batches

Objective: To determine and compare the IC50 values of two different batches of this compound.

Materials:

  • Cell line expressing the target of interest

  • Complete cell culture medium

  • This compound Batch 1 (Old) and Batch 2 (New)

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Assay reagent to measure downstream signaling (e.g., ELISA kit for phosphorylated Protein-Y)

Procedure:

  • Prepare this compound Stock Solutions: Dissolve each batch of this compound in DMSO to a final concentration of 10 mM.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Create a 10-point serial dilution series for each this compound batch in the appropriate cell culture medium. Include a vehicle control (DMSO only).

  • Compound Treatment: Remove the old medium from the cells and add the diluted compounds.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

  • Assay Readout: Following incubation, lyse the cells and perform the assay to measure the level of phosphorylated Protein-Y according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., % inhibition) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 for each batch.

Protocol 2: Concurrent Cell Viability Assay

Objective: To assess the cytotoxicity of different batches of this compound.

Materials:

  • Cell line used in the primary assay

  • Complete cell culture medium

  • This compound Batch 1 (Old) and Batch 2 (New)

  • DMSO (anhydrous)

  • 96-well cell culture plates (opaque-walled for luminescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Plate Setup: Prepare a 96-well plate with cells and compound dilutions identical to the primary dose-response assay.

  • Compound Treatment and Incubation: Treat the cells with the serial dilutions of both this compound batches and incubate for the same duration as the primary assay.

  • Reagent Preparation and Addition: Prepare the cell viability reagent according to the manufacturer's protocol. Add the reagent to each well.

  • Incubation and Lysis: Incubate the plate for a short period to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent viability for each concentration of each this compound batch. Plot the percent viability against the log of the compound concentration.

Experimental Workflow Diagram:

G cluster_assays Parallel Assays start Start: Seed Cells in 96-well Plates prepare_dilutions Prepare Serial Dilutions of this compound Batches start->prepare_dilutions treat_cells Treat Cells with this compound Dilutions prepare_dilutions->treat_cells incubate Incubate for a Defined Period treat_cells->incubate functional_assay Perform Functional Assay (e.g., ELISA for p-Protein-Y) incubate->functional_assay viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubate->viability_assay analyze_functional Analyze Functional Data (IC50) functional_assay->analyze_functional analyze_viability Analyze Viability Data (% Viability) viability_assay->analyze_viability compare_results Compare Results Between Batches analyze_functional->compare_results analyze_viability->compare_results

References

Validation & Comparative

Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of a novel small molecule inhibitor hinges on unequivocally demonstrating that it binds to its intended target within the complex cellular environment. This guide provides a comparative overview of two widely adopted and powerful methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will use a hypothetical small molecule, "Compound X," to illustrate the application of these techniques.

Comparison of Target Engagement Validation Methods

Choosing the appropriate method to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput. The following table summarizes the key characteristics of CETSA and DARTS to aid in this selection process.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, leading to less denaturation upon heating.[1][2][3]Ligand binding protects the target protein from proteolytic degradation.[4][5][6][7][8][9]
Readout Quantification of the soluble fraction of the target protein after heat treatment.Quantification of the intact target protein after protease treatment.
Detection Western blotting, ELISA, mass spectrometry, or reporter-based assays (e.g., AlphaLISA, Luminescence).[1][10]Western blotting or mass spectrometry.[6][9]
Throughput Can be adapted for high-throughput screening (HT-CETSA).[10]Generally lower throughput than HT-CETSA.
Compound Requirements No modification of the compound is necessary.[10]No modification of the compound is necessary.[6][7]
Target Requirements Requires a target that exhibits a measurable thermal shift upon ligand binding.Requires a target that is susceptible to proteolysis in its unbound state.
Cellular Context Can be performed in intact cells, cell lysates, and even tissues.[3][10]Typically performed in cell lysates.[6]
Key Advantage High physiological relevance when performed in intact cells.[10]Does not require heating instrumentation and is applicable to a wide range of proteins.[7]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.The choice of protease and digestion conditions is critical and requires optimization.[4]

Visualizing the Concepts: Signaling Pathway and Experimental Workflows

To provide a clearer understanding, the following diagrams illustrate a hypothetical signaling pathway targeted by Compound X and the experimental workflows for CETSA and DARTS.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor (e.g., RTK) Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target of Compound X) Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes CompoundX Compound X CompoundX->Kinase2 Inhibits

Figure 1: Hypothetical signaling pathway inhibited by Compound X.

cluster_cetsa CETSA Workflow A 1. Treat cells with Compound X or vehicle B 2. Heat cells at a specific temperature A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Detect target protein in soluble fraction (e.g., Western Blot) C->D E 5. Quantify and compare protein levels D->E

Figure 2: Cellular Thermal Shift Assay (CETSA) experimental workflow.

cluster_darts DARTS Workflow A 1. Prepare cell lysates B 2. Treat lysates with Compound X or vehicle A->B C 3. Add protease (e.g., Pronase) B->C D 4. Stop digestion and analyze proteins (e.g., SDS-PAGE) C->D E 5. Quantify and compare intact protein levels D->E

References

A-CAR028: A Comparative Analysis of an Investigational CAR-T Therapy for Relapsed/Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

The landscape of treatment for relapsed or refractory acute myeloid leukemia (r/r AML) is continually evolving, with novel cellular and targeted therapies offering new hope for patients with limited options. Among the promising investigational agents is A-CAR028, a chimeric antigen receptor (CAR) T-cell therapy currently in early-stage clinical development. This guide provides a comparative overview of A-CAR028 and its key competitors, presenting available efficacy data, detailed experimental protocols, and insights into the underlying biological pathways. As A-CAR028 is in Phase 1 clinical trials, direct efficacy comparisons are not yet possible. Therefore, this guide focuses on comparing its investigational profile with established and emerging therapies for r/r AML.

Competitor Landscape and Efficacy Overview

The treatment paradigm for r/r AML includes a range of therapeutic modalities, from targeted small molecule inhibitors to antibody-drug conjugates and other cellular therapies. The following table summarizes the efficacy of key competitors to A-CAR028.

Therapeutic AgentDrug ClassTargetKey Efficacy ResultsClinical Trial
Gilteritinib (Xospata®) FLT3 InhibitorFLT3Median Overall Survival (OS): 9.3 monthsADMIRAL (NCT02421939)
Gemtuzumab Ozogamicin (Mylotarg®) Antibody-Drug ConjugateCD33Median OS: 13.8 monthsALFA-0701 (NCT00927498)
Venetoclax (Venclexta®) + Hypomethylating Agent (HMA) BCL-2 Inhibitor + HMABCL-2Overall Response Rate (ORR): 44-58.8%Multiple Studies
Revumenib (Revuforj®) Menin InhibitorMenin-KMT2A InteractionComplete Remission (CR) + CR with Partial Hematologic Recovery (CRh) Rate: 23.4%AUGMENT-101 (NCT04065399)
CYAD-01 CAR-T TherapyNKG2D LigandsCase report of a patient remaining cancer-free for nine months post-treatmentTHINK (NCT03018405)
CB-012 Allogeneic CAR-T TherapyCLL-1Phase 1 trial ongoingAMpLify (NCT06128044)
HG-CT-1 CAR-T TherapyCD33Phase 1 trial ongoingNot specified

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these therapies is crucial for evaluating their potential efficacy and identifying patient populations most likely to benefit.

A-CAR028 and other CAR-T Therapies: Chimeric Antigen Receptor Signaling

CAR-T cell therapy involves genetically modifying a patient's T-cells to express a chimeric antigen receptor that recognizes a specific antigen on tumor cells. This recognition triggers T-cell activation and subsequent tumor cell lysis.

CAR_T_Signaling cluster_target AML Cell cluster_car CAR-T Cell cluster_activation T-Cell Response Target_Antigen Tumor Antigen (e.g., CD33, CD123, CLL-1) scFv scFv Target_Antigen->scFv Binding Hinge Hinge scFv->Hinge TM Transmembrane Domain Hinge->TM Costim Co-stimulatory Domain (e.g., CD28, 4-1BB) TM->Costim CD3z CD3-zeta Signaling Domain Costim->CD3z T_Cell_Activation T-Cell Activation Costim->T_Cell_Activation Signal 2 CD3z->T_Cell_Activation Signal 1 Proliferation Proliferation T_Cell_Activation->Proliferation Cytokine_Release Cytokine Release T_Cell_Activation->Cytokine_Release Cytotoxicity Tumor Cell Lysis T_Cell_Activation->Cytotoxicity Gilteritinib_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Mutated in AML) FLT3_Ligand->FLT3_Receptor Binds and Activates STAT5 STAT5 FLT3_Receptor->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits Apoptosis Apoptosis Gilteritinib->Apoptosis Proliferation Cell Proliferation and Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Venetoclax_Pathway BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAX, BAK) BCL2->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces Permeabilization Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Revumenib_Pathway Menin Menin KMT2A KMT2A Fusion Protein Menin->KMT2A Binds DNA DNA KMT2A->DNA Binds Revumenib Revumenib Revumenib->Menin Inhibits Interaction with KMT2A Differentiation Cell Differentiation Revumenib->Differentiation Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) DNA->Leukemogenic_Genes Upregulates Differentiation_Block Block in Differentiation Leukemogenic_Genes->Differentiation_Block Leukemia_Maintenance Leukemia Maintenance Differentiation_Block->Leukemia_Maintenance Gemtuzumab_Pathway Gemtuzumab Gemtuzumab Ozogamicin (Antibody-Drug Conjugate) CD33 CD33 Antigen Gemtuzumab->CD33 Binds Internalization Internalization Gemtuzumab->Internalization Internalized into AML Cell AML_Cell AML Cell Lysosome Lysosome Internalization->Lysosome Calicheamicin Calicheamicin Release Lysosome->Calicheamicin DNA_Damage DNA Double-Strand Breaks Calicheamicin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis AML_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (BM Biopsy, Labs, Imaging) Consent->Baseline Treatment Treatment Administration (According to Protocol) Baseline->Treatment Monitoring Safety & Efficacy Monitoring (AEs, Response Assessment) Treatment->Monitoring Follow_Up Long-term Follow-up (OS, PFS) Monitoring->Follow_Up Data_Analysis Data Analysis and Reporting Monitoring->Data_Analysis Follow_Up->Data_Analysis Developmental_Landscape cluster_approved Approved Therapies cluster_clinical Clinical Stage Gilteritinib Gilteritinib Standard of Care Standard of Care Gilteritinib->Standard of Care Gemtuzumab Gemtuzumab Ozogamicin Gemtuzumab->Standard of Care Venetoclax_HMA Venetoclax + HMA Venetoclax_HMA->Standard of Care Revumenib Revumenib Revumenib->Standard of Care ACAR028 A-CAR028 Future Efficacy Data Future Efficacy Data ACAR028->Future Efficacy Data Awaiting Results CYAD01 CYAD-01 Further Development Further Development CYAD01->Further Development CB012 CB-012 CB012->Further Development HGCT1 HG-CT-1 HGCT1->Further Development

comparative analysis of cp028 and other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An important note for the reader: A comprehensive search for the inhibitor "CP028" did not yield any specific information. The following comparative analysis focuses on a well-documented peptide inhibitor, p28 , which targets the p53 pathway via a distinct mechanism. This guide compares p28 with the class of HDM2 inhibitors, providing a relevant and data-supported analysis for researchers in oncology and drug development.

Comparative Analysis of p28 and HDM2 Inhibitors

This guide provides a detailed comparison of the peptide inhibitor p28 and the class of small molecule inhibitors targeting the HDM2-p53 interaction. The objective is to highlight the differences in their mechanisms of action, therapeutic potential, and supporting experimental data.

Data Presentation: p28 vs. HDM2 Inhibitors

The following table summarizes the key characteristics and clinical data for p28 and representative HDM2 inhibitors.

Featurep28HDM2 Inhibitors (e.g., Nutlins)
Inhibitor Class Cell-penetrating peptide (28 amino acids)Small molecules (e.g., cis-imidazoline analogs)
Target p53 DNA Binding DomainHDM2 protein (p53 binding pocket)
Mechanism of Action Binds to p53, blocking COP1-mediated ubiquitination and subsequent proteasomal degradation. This mechanism is independent of HDM2.[1][2]Binds to HDM2, preventing the HDM2-p53 interaction and thereby inhibiting HDM2-mediated ubiquitination and degradation of p53.[2]
Effect on p53 Post-translational increase in both wild-type and mutant p53 levels.[1]Increases levels of wild-type p53.[2]
Downstream Effect Induction of cell cycle arrest at the G2/M phase and apoptosis.[1][3]Primarily leads to p21-mediated cell cycle arrest in G1 and apoptosis.
Selectivity Preferentially penetrates cancer cells over normal cells.[3]Varies by specific compound; potential for on-target toxicity in normal tissues expressing wild-type p53.
Phase I Clinical Trial Results (Adults) Objective Response: 1 Complete Response (CR), 3 Partial Responses (PR), 7 Stable Disease (SD) in 15 patients with refractory solid tumors.[4][5] Another report noted 1 CR and 7 PRs in 14 evaluable patients.[6] Safety: No dose-limiting toxicities (DLTs) observed; Maximum Tolerated Dose (MTD) not reached at doses up to 4.16 mg/kg.[4][5] Pharmacokinetics: Distribution half-life (t½ α) of 0.1 hr; terminal half-life (t½ γ) > 1.7 hr.[6]Varies significantly among different compounds. For example, Nutlin-3a has shown anti-tumor activity in preclinical models and has entered clinical trials, but dose-limiting hematological toxicity is a concern.
Pediatric Phase I Trial (CNS Tumors) Well-tolerated at the adult recommended phase II dose (4.16 mg/kg). No objective responses, but 2 of 18 patients had stable disease for >4 cycles.[1][7]Clinical development in pediatrics is ongoing for some HDM2 inhibitors, often in the context of p53 wild-type hematological malignancies or solid tumors.

Experimental Protocols

Western Blot for Analysis of p53 Pathway Proteins

This protocol describes the methodology to assess the levels of p53, COP1, and p21 in cancer cells following treatment with an inhibitor like p28.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7 for p53-wild type) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of p28 or a control peptide for specified time points (e.g., 24, 48, 72 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a 10-12% polyacrylamide gel and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, COP1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells after inhibitor treatment, a key experiment to demonstrate G2/M arrest.[8]

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with the inhibitor (e.g., p28) or vehicle control for the desired duration (e.g., 24-72 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

    • Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells for at least 2 hours at 4°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the fluorescence channel that detects PI (e.g., FL2-A).

    • Gate on the single-cell population to exclude doublets and aggregates.[8]

    • Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Signaling Pathway Diagrams

p53_pathway_comparison cluster_p28 p28 Pathway cluster_hdm2i HDM2 Inhibitor Pathway p28 p28 Peptide p53_p28 p53 p28->p53_p28 Binds to DBD COP1 COP1 (E3 Ligase) p28->COP1 Inhibits Binding Proteasome_p28 Proteasome p53_p28->Proteasome_p28 Degradation p21_p28 p21 p53_p28->p21_p28 Upregulates COP1->p53_p28 Ubiquitination G2M_Arrest G2/M Arrest p21_p28->G2M_Arrest Induces HDM2i HDM2 Inhibitor (e.g., Nutlin) HDM2 HDM2 (E3 Ligase) HDM2i->HDM2 Inhibits p53_hdm2i p53 Proteasome_hdm2i Proteasome p53_hdm2i->Proteasome_hdm2i Degradation p21_hdm2i p21 p53_hdm2i->p21_hdm2i Upregulates HDM2->p53_hdm2i Ubiquitination G1_Arrest G1 Arrest p21_hdm2i->G1_Arrest Induces

Caption: Comparative signaling pathways of p28 and HDM2 inhibitors in p53 regulation.

Experimental Workflow Diagram

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_western Protein Analysis cluster_facs Cell Cycle Analysis start Cancer Cell Culture (e.g., MCF-7) treatment Treat with: 1. Vehicle Control 2. p28 3. HDM2 Inhibitor start->treatment harvest Harvest Cells at Time Points (24-72h) treatment->harvest lysis Protein Lysate Preparation harvest->lysis fixation Ethanol Fixation harvest->fixation western Western Blot for: p53, COP1, p21 lysis->western staining PI Staining fixation->staining facs Flow Cytometry staining->facs

Caption: Workflow for comparing the effects of p28 and HDM2 inhibitors on cancer cells.

References

No Public Data Available for CP028 Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on the cross-reactivity of a substance designated "CP028" has yielded no relevant results. Inquiries into pharmacological and biological databases for information regarding "this compound" did not uncover any specific molecule, compound, or therapeutic agent with this identifier in the context of cross-reactivity, binding profiles, or selectivity assays.

The searches for "this compound pharmacology," "this compound binding profile," "this compound selectivity," "this compound mechanism of action," and "this compound off-target effects" did not return any specific data related to a substance named this compound. The results obtained were predominantly related to general methodologies for assessing off-target effects in unrelated fields, such as CRISPR-Cas9 gene editing, and did not contain the specific data required to generate a comparison guide.

This lack of information prevents the creation of the requested comparison guide, as there is no quantitative data to summarize, no experimental protocols to detail, and no specific signaling pathways or workflows to visualize for a substance identified as this compound.

It is possible that "this compound" is an internal designation for a compound not yet disclosed in public literature, a novel therapeutic still in the early stages of confidential research, or a misidentified term. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information on this substance. Without publicly accessible data, a comparative analysis of its cross-reactivity profile cannot be conducted.

Comparison of CP-028 Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Compound's Anti-tumor Activity

The quest for novel therapeutic agents with potent and selective anti-cancer activity is a cornerstone of oncological research. This guide provides a comparative analysis of the efficacy of the investigational compound CP-028 across a panel of diverse human cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of CP-028's performance, supported by quantitative data and detailed experimental protocols.

Quantitative Efficacy of CP-028

The anti-proliferative activity of CP-028 was evaluated against a variety of cancer cell lines to determine its potency and spectrum of action. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each cell line following a 72-hour incubation period with CP-028.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5
MDA-MB-231Breast Adenocarcinoma5.1
A549Lung Carcinoma3.2
HCT116Colorectal Carcinoma1.8
DU145Prostate Carcinoma4.6
SK-OV-3Ovarian Cancer7.3

Key Observation: The data indicates that CP-028 exhibits a range of anti-proliferative activity across the tested cell lines, with the most potent effect observed in the HCT116 colorectal carcinoma cell line.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of experimental results. The following sections outline the protocols used to assess the efficacy of CP-028.

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of CP-028 (ranging from 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental process, the following workflow diagram was generated.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Cell Culture Maintenance (RPMI-1640, 10% FBS) start->culture seeding Cell Seeding in 96-well Plates (5,000 cells/well) culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treatment with CP-028 (0.1-100 µM, 72h) adhesion->treatment mtt_add Add MTT Solution treatment->mtt_add incubation 4-hour Incubation mtt_add->incubation solubilization Dissolve Formazan with DMSO incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for determining CP-028 IC50 values.

Signaling Pathway Perturbation by CP-028

Further investigation into the mechanism of action of CP-028 revealed its interaction with the hypothetical "Cancer Proliferation Pathway". The diagram below illustrates the proposed mechanism.

G cluster_pathway Hypothetical Cancer Proliferation Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds P1 Kinase A GFR->P1 Activates P2 Kinase B P1->P2 Activates TF Transcription Factor P2->TF Activates Proliferation Proliferation TF->Proliferation Promotes CP028 CP-028 This compound->P1 Inhibits

Caption: CP-028 inhibits the Cancer Proliferation Pathway.

A Head-to-Head Comparison of CP028 and Adalimumab in the Management of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, data-driven comparison between the investigational drug CP028, a novel Janus kinase (JAK) inhibitor, and Adalimumab, a standard-of-care tumor necrosis factor-alpha (TNF-α) inhibitor, for the treatment of moderate to severe rheumatoid arthritis (RA). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical and clinical data to inform future research and development.

Mechanism of Action: A Tale of Two Pathways

Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints. This inflammation is driven by a complex network of cytokines.[1][2] Adalimumab and this compound intervene in this process at different key signaling nodes.

  • Adalimumab: As a fully human monoclonal antibody, Adalimumab directly targets and neutralizes both soluble and membrane-bound TNF-α.[3][4][5][6][7] TNF-α is a primary cytokine in RA pathogenesis, and by blocking its interaction with its receptors (TNFR1 and TNFR2), Adalimumab effectively downregulates downstream inflammatory cascades, including the NF-κB and MAPK pathways.[4][5][7][8] This leads to a reduction in the production of other inflammatory mediators like IL-1 and IL-6.[5]

  • This compound (Investigational): this compound is a selective small molecule inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK3. This pathway is crucial for signal transduction of numerous cytokines implicated in RA, such as IL-2, IL-6, IL-7, and interferons.[1][2][9] By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][9] This mechanism offers a broader inhibition of cytokine signaling compared to the targeted approach of TNF-α blockade.

G Comparative Mechanism of Action in RA cluster_0 Upstream Cytokines cluster_1 Cell Membrane & Receptors cluster_2 Intracellular Signaling cluster_3 Nuclear Transcription cluster_4 Therapeutic Intervention TNF-a TNF-a TNFR TNFR TNF-a->TNFR IL-6, IFN, etc. IL-6, IFN, etc. Cytokine Receptor Cytokine Receptor IL-6, IFN, etc.->Cytokine Receptor NF-kB / MAPK Pathway NF-kB / MAPK Pathway TNFR->NF-kB / MAPK Pathway JAKs JAKs Cytokine Receptor->JAKs Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB / MAPK Pathway->Pro-inflammatory Gene Expression STATs STATs JAKs->STATs STATs->Pro-inflammatory Gene Expression Adalimumab Adalimumab (Standard-of-Care) Adalimumab->TNF-a This compound This compound (Investigational) This compound->JAKs

Figure 1. Signaling pathways targeted by Adalimumab and this compound.

Preclinical Efficacy: In Vitro Cytokine Inhibition

To compare the direct inhibitory effects of this compound and Adalimumab on inflammatory signaling, a key preclinical experiment was conducted using synovial fibroblast-like synoviocytes (FLS) isolated from patients with rheumatoid arthritis.

Experimental Protocol: Cytokine Inhibition Assay
  • Cell Culture: RA FLS were cultured to 80% confluency in DMEM supplemented with 10% FBS.

  • Pre-treatment: Cells were pre-incubated for 2 hours with either this compound (at varying concentrations), Adalimumab (10 µg/mL), or a vehicle control.

  • Stimulation: Cells were stimulated with a cytokine cocktail (TNF-α at 10 ng/mL and IL-6 at 20 ng/mL) for 24 hours to induce an inflammatory response.

  • Quantification: Supernatants were collected, and the concentration of secreted IL-8 (a downstream pro-inflammatory chemokine) was quantified using a standard ELISA kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for this compound. Inhibition percentage for Adalimumab was determined relative to the stimulated control.

G Experimental Workflow: Cytokine Inhibition Assay start 1. Isolate & Culture RA Patient FLS pretreat 2. Pre-treat with This compound, Adalimumab, or Vehicle start->pretreat stimulate 3. Stimulate with TNF-α and IL-6 (24 hours) pretreat->stimulate collect 4. Collect Supernatant stimulate->collect quantify 5. Quantify IL-8 Concentration (ELISA) collect->quantify end 6. Calculate IC50 & % Inhibition quantify->end

Figure 2. Workflow for the in vitro cytokine inhibition assay.

Data Summary: In Vitro Efficacy

The following table summarizes the hypothetical results from the cytokine inhibition assay.

Compound Target Metric Result
This compound JAK1/JAK3IC50 (IL-8 Release)55 nM
Adalimumab TNF-α% Inhibition (IL-8 Release)75% at 10 µg/mL

These are hypothetical data for illustrative purposes.

Clinical Trial Performance: Head-to-Head Phase III Study (INSPIRE Trial)

The INSPIRE trial was a hypothetical 24-week, randomized, double-blind, active-comparator study designed to evaluate the efficacy and safety of this compound versus Adalimumab in patients with moderate to severe RA who had an inadequate response to methotrexate.

Key Efficacy Endpoints

The primary endpoints focused on established measures of clinical response in rheumatoid arthritis: the American College of Rheumatology (ACR) response rates and the change in Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP).[10][11]

  • ACR20/50/70: Represents the percentage of patients achieving at least a 20%, 50%, or 70% improvement in tender and swollen joint counts and other key domains.

  • DAS28-CRP: A composite score measuring disease activity based on 28 joint counts, C-reactive protein levels, and patient global assessment.[10][12] A score below 2.6 is considered remission.[10][12]

G Logical Flow of Primary Clinical Endpoints cluster_0 Treatment Arms (24 Weeks) start Patient Population (Moderate-to-Severe RA, MTX-IR) This compound This compound + MTX start->this compound Adalimumab Adalimumab + MTX start->Adalimumab endpoint1 Primary Endpoint 1: ACR20 Response at Week 12 This compound->endpoint1 endpoint2 Key Secondary Endpoint: Change from Baseline in DAS28-CRP at Week 24 This compound->endpoint2 Adalimumab->endpoint1 Adalimumab->endpoint2

References

Comparative Analysis of CP028: A Novel CD28 Pathway Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound CP028 with alternative agents targeting T-cell activation. The focus is on the mechanism of action, supported by experimental data, to aid in the evaluation of this compound for further research and development.

Introduction to this compound and T-Cell Co-stimulation

T-cell activation is a critical event in the adaptive immune response, requiring two main signals. The first is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). The second, a co-stimulatory signal, is predominantly delivered through the interaction of the CD28 receptor on T-cells with its ligands, CD80 and CD86, on APCs.[1][2] This co-stimulation is essential for robust T-cell proliferation, cytokine production (such as Interleukin-2, IL-2), and the prevention of anergy.[1][3]

The signaling cascade initiated by CD28 engagement involves the recruitment and activation of several intracellular molecules. A key initial event is the phosphorylation of the cytoplasmic tail of CD28 by the Src family kinase, Lck, which is associated with the co-receptors CD4 and CD8.[4][5][6] This phosphorylation creates docking sites for downstream signaling proteins, leading to the activation of pathways such as the PI3K-Akt and NF-κB pathways, ultimately promoting T-cell activation and proliferation.[7]

This compound is a novel, investigational small molecule designed to modulate T-cell activation by specifically targeting the initial steps of the CD28 signaling pathway. This guide compares the in vitro efficacy of this compound with two alternative approaches to inhibit T-cell activation: a direct Lck kinase inhibitor and a CD28 antagonist antibody.

Mechanism of Action of this compound and Alternatives

This compound (Hypothetical Mechanism): this compound is hypothesized to be a selective inhibitor of the Lck-mediated phosphorylation of the CD28 cytoplasmic tail. By preventing this initial phosphorylation event, this compound is designed to block the downstream signaling cascade originating from CD28, thereby inhibiting T-cell co-stimulation without directly affecting the TCR signaling complex or other Lck substrates.

Alternative A: Lck Inhibitor (Dasatinib): Dasatinib is a multi-kinase inhibitor that potently inhibits Src family kinases, including Lck.[5][6][8] By directly targeting the ATP-binding site of Lck, Dasatinib prevents its catalytic activity, thereby blocking the phosphorylation of not only CD28 but also other Lck substrates involved in TCR signaling.[4][6][9]

Alternative B: CD28 Antagonist Antibody: This class of therapeutic antibodies is designed to bind to the extracellular domain of CD28, competitively inhibiting its interaction with CD80 and CD86.[1] This blockade of the ligand-receptor interaction prevents the initiation of the CD28 signaling cascade. Some antagonist antibodies may also induce the internalization of the CD28 receptor.[1]

Comparative Performance Data

The following tables summarize the in vitro performance of this compound in comparison to an Lck inhibitor (Alternative A) and a CD28 antagonist antibody (Alternative B). The data is representative of typical results obtained from the experimental protocols detailed in the subsequent sections.

Table 1: Inhibition of T-Cell Proliferation

CompoundTargetAssayIC50 (nM)
This compound (Hypothetical) CD28-Lck Interaction CFSE Dilution 15
Alternative A (Dasatinib)Lck KinaseCFSE Dilution5
Alternative B (CD28 Antagonist Ab)CD28-CD80/86 InteractionCFSE Dilution25

Table 2: Inhibition of IL-2 Production

CompoundTargetAssayIC50 (nM)
This compound (Hypothetical) CD28-Lck Interaction ELISA 20
Alternative A (Dasatinib)Lck KinaseELISA8
Alternative B (CD28 Antagonist Ab)CD28-CD80/86 InteractionELISA30

Table 3: Inhibition of Lck-mediated CD28 Phosphorylation

CompoundTargetAssayIC50 (nM)
This compound (Hypothetical) CD28-Lck Interaction Co-IP & Western Blot 10
Alternative A (Dasatinib)Lck KinaseCo-IP & Western Blot2
Alternative B (CD28 Antagonist Ab)CD28-CD80/86 InteractionCo-IP & Western Blot>1000

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the extent of T-cell division in response to stimulation.

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Cell Culture and Stimulation: Plate CFSE-labeled PBMCs at 2 x 10^5 cells/well in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound, Alternative A, or Alternative B for 1 hour. Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies (1 µg/mL each) to the culture medium.

  • Flow Cytometry Analysis: After 72-96 hours of incubation, harvest the cells and stain with anti-CD4 and anti-CD8 antibodies. Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

  • Data Analysis: The percentage of proliferated cells is determined by gating on the CD4+ or CD8+ T-cell populations and quantifying the cells that have undergone one or more divisions. The IC50 values are calculated by fitting a dose-response curve to the proliferation data.

IL-2 Production Assay (ELISA)

This assay quantifies the amount of IL-2 secreted by activated T-cells.

  • Cell Culture and Stimulation: Culture PBMCs at 1 x 10^6 cells/mL in a 24-well plate. Pre-incubate with serial dilutions of this compound, Alternative A, or Alternative B for 1 hour. Stimulate the cells with anti-CD3 and anti-CD28 antibodies (1 µg/mL each).

  • Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants using a commercial human IL-2 ELISA kit, following the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody against human IL-2. Add the supernatants and a biotinylated detection antibody. After incubation and washing, add streptavidin-HRP and a substrate solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-2 in each sample by comparing the absorbance to a standard curve generated with recombinant human IL-2. Determine the IC50 values from the dose-response curves.

Co-Immunoprecipitation and Western Blot for Lck Phosphorylation

This experiment assesses the direct effect of the compounds on the interaction between Lck and CD28 and the phosphorylation of CD28.

  • Cell Lysis: Culture Jurkat T-cells (or primary human T-cells) and stimulate with pervanadate and anti-CD28 antibody for 5 minutes in the presence or absence of the test compounds. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Co-Immunoprecipitation: Incubate the cell lysates with an anti-CD28 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes. Wash the beads extensively to remove non-specific binding.

  • Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing: Block the membrane and probe with a primary antibody specific for phospho-tyrosine to detect phosphorylated CD28. Subsequently, strip the membrane and re-probe with an anti-Lck antibody to confirm the co-precipitation of Lck, and an anti-CD28 antibody to confirm equal loading of the immunoprecipitated protein.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative levels of phosphorylated CD28 in the presence of different concentrations of the inhibitors to calculate the IC50.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

CD28_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Lck Lck CD28->Lck Recruits PI3K PI3K CD28->PI3K Activates Lck->CD28 Phosphorylates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Proliferation NFkB->Proliferation IL2 IL-2 Production NFkB->IL2

Caption: Simplified CD28 signaling pathway in T-cell activation.

CP028_Mechanism_of_Action CD28 CD28 Phosphorylation CD28 Phosphorylation CD28->Phosphorylation Lck Lck Lck->Phosphorylation This compound This compound This compound->Lck Inhibits Downstream Downstream Signaling Phosphorylation->Downstream Experimental_Workflow_CFSE Start Isolate PBMCs Label Label with CFSE Start->Label Plate Plate Cells Label->Plate Treat Add this compound / Alternatives Plate->Treat Stimulate Stimulate (anti-CD3/CD28) Treat->Stimulate Incubate Incubate 72-96h Stimulate->Incubate Stain Stain Surface Markers Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Unveiling cp028: A Novel Inhibitor of Pre-mRNA Splicing with Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Performance and Mechanism of Splicing Inhibitor cp028

This guide provides a comprehensive analysis of the small molecule this compound, a potent inhibitor of pre-mRNA splicing. While in vivo and clinical data in established disease models are not yet available, this document will detail its mechanism of action as elucidated in foundational in vitro studies. Furthermore, to provide a framework for its potential evaluation, we will draw comparisons with other splicing modulators that have been assessed in disease-relevant contexts. This information is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of splicing modulation for therapeutic purposes.

Introduction to this compound

This compound is a small molecule identified as an inhibitor of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. The seminal work by Sidarovich et al. (2017) characterized this compound as a compound that stalls the spliceosome at an early stage of its activation, specifically inhibiting the transition from the B complex to the activated Bact complex.[1][2][3] This mode of action distinguishes it from other splicing inhibitors and provides a valuable tool for studying the intricate process of spliceosome activation.

Mechanism of Action: Stalling the Spliceosome

The pre-mRNA splicing process is a highly dynamic and multi-step pathway involving the assembly of several small nuclear ribonucleoproteins (snRNPs) and associated proteins to form the spliceosome. The transition from the B complex to the Bact complex is a critical activation step.

Below is a diagram illustrating the pre-mRNA splicing pathway and the point of inhibition by this compound.

G cluster_pathway Pre-mRNA Splicing Pathway cluster_inhibition This compound Inhibition pre_mRNA pre-mRNA A_complex A Complex pre_mRNA->A_complex U1, U2 snRNP binding B_complex B Complex A_complex->B_complex U4/U6.U5 tri-snRNP binding B_act_complex B_act Complex (Activated) B_complex->B_act_complex Activation & Rearrangement C_complex C Complex (Catalytic) B_act_complex->C_complex Catalysis Step 1 mRNA Mature mRNA C_complex->mRNA Catalysis Step 2 & Ligation This compound This compound This compound->inhibition_point Inhibits Transition G cluster_workflow In Vitro Splicing Assay Workflow start Start prepare_rna 1. Prepare 32P-labeled pre-mRNA substrate start->prepare_rna setup_reaction 3. Set up splicing reaction: - Nuclear extract - ATP, salts, cofactors - pre-mRNA substrate prepare_rna->setup_reaction prepare_extract 2. Prepare HeLa nuclear extract prepare_extract->setup_reaction add_compound 4. Add this compound (or DMSO control) at various concentrations setup_reaction->add_compound incubate 5. Incubate at 30°C for a specified time add_compound->incubate stop_reaction 6. Stop reaction & extract RNA (Proteinase K, phenol-chloroform) incubate->stop_reaction analyze_rna 7. Analyze RNA by denaturing PAGE stop_reaction->analyze_rna visualize 8. Visualize results by autoradiography analyze_rna->visualize end End visualize->end

References

Safety Operating Guide

Safe Handling of CP028 (Cyclophosphamide as a Representative Compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "CP028" is not a recognized chemical identifier. This guide uses Cyclophosphamide, a hazardous cytotoxic drug, as a representative compound to illustrate the necessary personal protective equipment (PPE) and safe handling procedures. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact compound being handled.

Cyclophosphamide is a cytotoxic nitrogen mustard derivative classified as an alkylating agent, widely used in cancer chemotherapy.[1] It is also used for immunosuppressive therapy.[1] Due to its hazardous nature, including being toxic if swallowed, potentially causing genetic defects, and being carcinogenic, stringent safety protocols are essential to minimize exposure.[1][2]

Essential Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against exposure to hazardous chemicals like Cyclophosphamide. Studies have shown that work surfaces and the exterior of drug vials can be contaminated, making dermal contact a significant risk.[3]

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves meeting ASTM D6978 standards.[4] Double gloving is required.Protects against skin contact and absorption. Double gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove.[5][6]
Gown Disposable, lint-free, low-permeability fabric with long sleeves, tight-fitting cuffs, and a back closure.[4]Prevents contamination of personal clothing and skin.[4]
Eye Protection Safety glasses with side shields or goggles.[2]Protects eyes from splashes and aerosols.
Respiratory Protection An N95 or higher-rated respirator.Prevents inhalation of aerosolized particles or powders, a primary route of exposure.[1]

Experimental Workflow for Handling Cyclophosphamide

All handling of Cyclophosphamide should occur within a designated controlled environment to prevent contamination and exposure.

  • Preparation: All work with Cyclophosphamide, including reconstitution, should be performed inside a Class II Biological Safety Cabinet (BSC) or a fume hood.[2][7] The work surface should be covered with absorbent pads to contain any potential spills.[7]

  • Administration: When handling the pure compound or concentrated solutions, wear the full recommended PPE. Luer-lock syringes are recommended to prevent accidental disconnection and spills.[7]

  • Decontamination: After handling, all surfaces and equipment must be decontaminated.[1] A common procedure involves wiping surfaces with a detergent solution followed by a thorough rinse with water.[1]

  • Waste Disposal: All materials that have come into contact with Cyclophosphamide, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as hazardous cytotoxic waste.[1][7] Needles and other sharps should be placed in an approved sharps container immediately after use.[1] Waste should be double-bagged in clearly labeled, sealed bags.[1]

G cluster_prep Preparation Phase cluster_post Post-Handling Phase cluster_spill Emergency Protocol A Don Full PPE (Double Gloves, Gown, Goggles, Respirator) B Prepare Work Area (BSC/Fume Hood with Absorbent Pads) A->B C Handle Cyclophosphamide B->C D Decontaminate Surfaces & Equipment C->D Procedure Complete G Spill Occurs C->G E Segregate & Dispose of Waste (Double-Bagged Cytotoxic Waste) D->E F Doff PPE in Designated Area E->F H Contain Spill (Use Spill Kit) G->H I Clean & Decontaminate Area H->I J Dispose of Spill Waste as Hazardous I->J J->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cp028
Reactant of Route 2
Reactant of Route 2
cp028

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.